Capravirine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-12(2)18-19(29-16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-28-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXCVAGCMNFUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170689 | |
| Record name | Capravirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178979-85-6 | |
| Record name | Capravirine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178979-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capravirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178979856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capravirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08502 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Capravirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPRAVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHC779598X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Rise and Fall of Capravirine: A Technical Review of its Discovery, Synthesis, and Antiviral Profile
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Capravirine (formerly known as S-1153 or AG-1549). This whitepaper provides researchers, scientists, and drug development professionals with a detailed overview of the discovery, synthesis, mechanism of action, and antiviral activity of this once-promising anti-HIV agent. The development of this compound was a significant effort in the search for more resilient treatments against drug-resistant HIV-1 strains.
This compound, a second-generation NNRTI, emerged as a potent inhibitor of HIV-1 reverse transcriptase (RT).[1] It demonstrated impressive in vitro activity against both laboratory and clinical isolates of HIV-1, including strains resistant to first-generation NNRTIs.[1] However, its journey through clinical trials was ultimately halted due to a combination of factors, including the observation of vasculitis in preclinical animal studies at high doses and a lack of significant therapeutic advantage over existing regimens in Phase IIb trials.
This document serves as a technical resource, consolidating key data and methodologies from various scientific publications and patents to provide a holistic view of this compound's development lifecycle.
Discovery and Development
This compound was developed through research efforts aimed at identifying NNRTIs with a higher barrier to resistance.[1] Unlike first-generation NNRTIs, which could be rendered ineffective by a single point mutation in the HIV-1 reverse transcriptase enzyme, this compound was shown to require multiple mutations for the virus to develop resistance.[1] The compound showed potent antiviral activity, with 50% effective concentration (EC50) values in the nanomolar to subnanomolar range.[2][3]
Preclinical and early clinical studies highlighted its potential, particularly against HIV-1 strains carrying the K103N mutation, which confers high-level resistance to other approved NNRTIs.[2] However, in 2001, clinical trials were restricted following the discovery of vasculitis in a 12-month animal toxicology study. While this was not observed in human patients, the finding raised significant safety concerns. Ultimately, Phase IIb clinical trials failed to demonstrate a statistically significant advantage of this compound in combination with other antiretroviral drugs compared to standard therapies, leading to the discontinuation of its development.
Mechanism of Action
As a non-nucleoside reverse transcriptase inhibitor, this compound functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its function. This, in turn, prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle. Structural studies of this compound complexed with HIV-1 RT revealed an extensive network of hydrogen bonds with the main chain residues of the p66 subunit, which was thought to contribute to its resilience against resistance mutations.[4]
digraph "Capravirine_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];
edge [arrowhead=normal, penwidth=1.5];
"HIV_Virus" [label="HIV-1 Virus", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Host_Cell" [label="Host CD4+ Cell", fillcolor="#FBBC05", fontcolor="#202124"];
"Viral_RNA" [label="Viral RNA", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"RT" [label="Reverse Transcriptase (RT)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Viral_DNA" [label="Viral DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Integration" [label="Integration into\nHost Genome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"this compound" [label="this compound", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
"HIV_Virus" -> "Host_Cell" [label="Enters"];
"Host_Cell" -> "Viral_RNA" [label="Releases"];
"Viral_RNA" -> "RT" [label="Template for"];
"RT" -> "Viral_DNA" [label="Synthesizes"];
"Viral_DNA" -> "Integration";
"this compound" -> "RT" [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits"];
}
A generalized workflow for one of the synthetic routes to this compound.
Quantitative Data Summary
The antiviral activity of this compound has been quantified against various strains of HIV-1. The following tables summarize key in vitro efficacy data.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
Parameter Value Reference EC50 Range 0.7 - 10.3 nM [3] IC50 (Purified RT) 0.45 µM
Table 2: this compound Activity Against NNRTI-Resistant HIV-1 Variants
Mutant Strain EC50 (nM) Fold Change vs. Wild Type Reference K103N 0.3 ~1 [2] L100I Fully Sensitive - Y181C 4.2 ~2-4 [2] V106A Fully Sensitive -
Experimental Protocols
General Anti-HIV Activity Assay (Cell-Based)
A common method to determine the anti-HIV activity of a compound in vitro involves the use of susceptible human cell lines, such as MT-4 or CEM-SS cells.
-
Cell Preparation: The chosen cell line is cultured in an appropriate medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Infection: Cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1IIIB or HIV-1RF).
-
Treatment: Immediately after infection, the diluted this compound is added to the cell cultures. Control cultures with no drug and with a known inhibitor are also prepared.
-
Incubation: The treated and control cultures are incubated for a period of 4-7 days.
-
Endpoint Measurement: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). Alternatively, cell viability can be assessed using assays like the MTT assay, which measures the metabolic activity of living cells.
-
Data Analysis: The EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay (Enzyme-Based)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HIV-1 reverse transcriptase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs), and purified recombinant HIV-1 RT.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or a chelating agent.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. For radiolabeled dNTPs, this is done by measuring the incorporation of radioactivity into the DNA product. For fluorescently labeled dNTPs, the fluorescence signal is measured.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the RT enzyme activity, is determined from the dose-response curve.
Conclusion
This compound represented a significant advancement in the design of NNRTIs with a higher genetic barrier to resistance. Its potent in vitro activity against a range of HIV-1 strains, including those resistant to earlier NNRTIs, made it a promising clinical candidate. However, the emergence of safety concerns from preclinical toxicology studies and the lack of superior efficacy in later-stage clinical trials ultimately led to the cessation of its development. The story of this compound underscores the rigorous and often challenging path of drug development. The extensive research and data generated during its investigation have, nevertheless, contributed valuable knowledge to the field of antiretroviral therapy and continue to inform the design of new and more effective HIV treatments.
References
- 1. Portico [access.portico.org]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro selection of mutations in human immunodeficiency virus type 1 reverse transcriptase that confer resistance to this compound, a novel nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Capravirine's Resistance Profile Against HIV-1 Mutants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capravirine (CPV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of HIV-1 infection.[1] While its clinical development was discontinued, the study of its resistance profile provides valuable insights into the mechanisms of NNRTI resistance and informs the development of future antiretroviral agents.[2] This technical guide provides a comprehensive overview of this compound's resistance profile, including quantitative data on its activity against various HIV-1 mutants, detailed experimental protocols for resistance assessment, and visualizations of key biological and experimental processes.
This compound demonstrated potent in vitro antiviral activity against several HIV-1 laboratory strains and clinical isolates with EC50 values in the nanomolar range.[3][4] A key characteristic of this compound is its unique resistance profile; multiple mutations in the reverse transcriptase are required to confer high-level resistance, in contrast to some other NNRTIs where a single mutation can lead to significant resistance.[1][4]
Data Presentation: this compound Activity Against HIV-1 Mutants
The following table summarizes the in vitro antiviral activity of this compound against wild-type HIV-1 and a panel of NNRTI-resistant mutants. The data is presented as the 50% effective concentration (EC50) and the fold change in EC50 relative to the wild-type virus.
| HIV-1 RT Mutation(s) | This compound EC50 (nM) | Fold Change in EC50 | Reference |
| Wild-Type (NL4-3) | 0.7 - 10.3 | 1.0 | [3] |
| K103N | 0.3 | ~0.4 - 4.2 | [4] |
| L100I | Maintained Activity | - | [4] |
| Y181C | 4.2 | ~0.6 - 5.9 | [3][4] |
| V106A | Maintained Activity | - | [4] |
| V106A/Y181C | Maintained Potent Activity | - | [4] |
| Selected Mutations (in various combinations) | |||
| L100I, Y181C, G190E, L234I | High-level resistance | >22 | [3][4] |
| K101R/E, K103T, V106A/I, V108I | Multiple substitutions led to resistance | - | [3] |
| E138K, T139K, A158T, V179D/I/G | Multiple substitutions led to resistance | - | [3] |
| Y188D, V189I, G190A, F227C | Multiple substitutions led to resistance | - | [3] |
| W229R, L234F, M230I/L, P236H/T | Multiple substitutions led to resistance | - | [3] |
Experimental Protocols
In Vitro Selection of this compound-Resistant HIV-1
This protocol describes the methodology for selecting for this compound-resistant HIV-1 variants through serial passage in cell culture.[3]
Objective: To identify the genetic mutations in HIV-1 reverse transcriptase that confer resistance to this compound.
Materials:
-
HIV-1 laboratory strains (e.g., HIV-1 NL4-3, HIV-1 IIIB)
-
Permissive cell line (e.g., MT-2 cells, PM1 cells)
-
This compound (CPV)
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 antigen ELISA kit
-
PCR reagents for amplification of the reverse transcriptase gene
-
DNA sequencing reagents and equipment
Procedure:
-
Initiation of Culture: Seed permissive cells in a 96-well plate. Infect the cells with a known amount of wild-type HIV-1.
-
Drug Escalation: Add this compound to the culture at a starting concentration equal to the EC50 of the wild-type virus.
-
Virus Propagation and Monitoring: Culture the virus in the presence of this compound. Monitor virus replication by measuring the p24 antigen concentration in the culture supernatant every 3-4 days.
-
Subculturing: When the p24 antigen level in the drug-treated culture is comparable to that of the no-drug control, harvest the cell-free supernatant containing the virus.
-
Increasing Drug Concentration: Use the harvested virus to infect fresh cells in a new 96-well plate. Double the concentration of this compound in the new culture.
-
Iterative Selection: Repeat steps 3-5 for multiple passages, gradually increasing the this compound concentration.
-
Genotypic Analysis: When the virus is able to replicate in the presence of high concentrations of this compound (e.g., >100-fold the initial EC50), isolate the viral RNA from the culture supernatant.
-
RT Gene Sequencing: Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene. Sequence the amplified DNA to identify mutations.
Phenotypic Susceptibility Assay
This protocol details the method for determining the susceptibility of HIV-1 variants to this compound.[5]
Objective: To quantify the antiviral activity of this compound against different HIV-1 strains by determining the EC50 value.
Materials:
-
Recombinant HIV-1 variants (containing specific RT mutations)
-
Permissive cell line (e.g., TZM-bl)
-
This compound (CPV)
-
Cell culture medium
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Drug Dilution Series: Prepare a serial dilution of this compound in cell culture medium.
-
Infection: Add the recombinant HIV-1 variants to the cells in the presence of the different concentrations of this compound. Include a no-drug control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer.
-
Data Analysis: Plot the percentage of inhibition of luciferase activity against the log of the this compound concentration.
-
EC50 Determination: Calculate the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%, using a non-linear regression analysis.
-
Fold Change Calculation: Determine the fold change in susceptibility by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.
Mandatory Visualization
HIV-1 Reverse Transcription and NNRTI Inhibition
Caption: Mechanism of HIV-1 RT inhibition by this compound and resistance.
Experimental Workflow for In Vitro Selection of Drug Resistance
Caption: Workflow for in vitro selection of this compound-resistant HIV-1.
References
- 1. This compound, a nonnucleoside reverse-transcriptase inhibitor in patients infected with HIV-1: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The HIV-1 non-nucleoside reverse transcriptase inhibitors (part V): this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro selection of mutations in human immunodeficiency virus type 1 reverse transcriptase that confer resistance to this compound, a novel nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Capravirine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of Capravirine (S-1153, AG-1549), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). Although its clinical development was discontinued, the unique characteristics of this compound, particularly its high barrier to resistance, offer valuable insights for the ongoing development of antiretroviral therapies.
Mechanism of Action
This compound is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[1][2] As an NNRTI, it binds to an allosteric pocket on the p66 subunit of the RT, distinct from the active site used by nucleoside reverse transcriptase inhibitors (NRTIs).[2][3] This binding induces a conformational change in the enzyme's catalytic site, thereby blocking both RNA- and DNA-dependent DNA polymerase activity.[2]
The resilience of this compound to common NNRTI resistance mutations is attributed to its unique binding mode. Crystal structure analysis has revealed that this compound forms an extensive network of hydrogen bonds with the main chain residues of the RT enzyme, rather than the side chains which are more prone to mutation.[4] This interaction profile makes it difficult for single point mutations to disrupt the binding of the drug, providing a higher genetic barrier to the development of resistance compared to first-generation NNRTIs.[3][4]
In Vitro Antiviral Activity & Cytotoxicity
This compound demonstrated potent antiviral activity against both laboratory strains and clinical isolates of HIV-1. Its efficacy was maintained against a variety of viral strains harboring mutations that confer resistance to other NNRTIs.
Quantitative Antiviral Activity Data
The following tables summarize the key in vitro efficacy data for this compound.
| Parameter | Value | Target | Reference |
| IC₅₀ | 0.45 µM | Purified HIV-1 RT | [1] |
| vs. Nevirapine IC₅₀ | 6.51 µM | Purified HIV-1 RT | [1] |
| EC₅₀ Range | 0.7 - 10.3 nM | Laboratory & Clinical HIV-1 Strains | [1] |
| EC₉₀ Range | 2.4 - 21.5 nM | Laboratory & Clinical HIV-1 Strains | [1] |
| HIV-1 Mutant Strain | Key Mutation(s) | This compound EC₅₀ (ng/mL) | Reference |
| NNRTI-Resistant | Y181C | 0.3 - 7 | [1] |
| NNRTI-Resistant | K103N | Fully Sensitive | [1] |
| NNRTI-Resistant | V106A | Fully Sensitive | [1] |
| NNRTI-Resistant | L100I | Fully Sensitive | [1] |
Cytotoxicity and Selectivity Index
While specific 50% cytotoxic concentration (CC₅₀) values for this compound were not available in the reviewed literature, preclinical safety profiles have been described as excellent.[1] The Selectivity Index (SI), a critical measure of a drug's therapeutic window, is calculated as the ratio of its cytotoxicity to its antiviral activity (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile, signifying that the drug is potent against the virus at concentrations far below those that are toxic to host cells.
Resistance Profile
A defining feature of this compound is its high genetic barrier to resistance. Unlike first-generation NNRTIs, where a single amino acid substitution can lead to high-level resistance, HIV-1 must acquire multiple mutations to become resistant to this compound.[1][2] The emergence of resistant variants in vitro was markedly slower than for nevirapine.[1]
In vitro resistance selection studies have identified a diverse and complex pattern of mutations associated with reduced susceptibility to this compound. These often involve combinations of mutations rather than a single dominant pathway.
Key mutations identified in resistance selection studies include:
-
Primary Mutations: L100I, Y181C, G190E, L234I
-
Associated Mutations: K101R/E, K103T, V106A/I, V108I, E138K, V179D/I/G, Y188D, G190A, F227C, M230I/L, P236H/T[3]
Notably, this compound remains fully active against strains with the K103N mutation, a common mutation that confers broad cross-resistance to other NNRTIs.[1]
Preclinical Pharmacokinetics & Toxicology
Detailed quantitative pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) from preclinical studies in rats and dogs were not available in the public domain literature reviewed for this guide. However, descriptive findings from these studies provide important context.
Pharmacokinetics
-
Absorption & Metabolism: Studies in healthy human volunteers indicated that this compound is well absorbed orally, with metabolism being the primary mechanism for clearance.[5] The bioavailability was found to increase approximately twofold when administered with a meal.[6]
-
In Vivo Efficacy: An in vivo mouse/MT-4 cell model demonstrated dose-dependent inhibition of HIV-1 replication. The study also noted that this compound accumulates in the lymph nodes.[1]
Toxicology
-
General Safety: Preclinical studies in rodents and canines showed no significant toxicity at levels exceeding the highest doses used in Phase 1 human trials.[2]
-
Vasculitis Finding: A key preclinical finding emerged from a 12-month toxicology study in dogs, which revealed an unexpected incidence of vasculitis (inflammation of the blood vessels) at very high doses.[4] This finding was not observed in previous, shorter-term animal safety studies or in the approximately 650 patients who had received the drug in clinical trials.[7] However, this observation led to a temporary clinical hold by the FDA and contributed to the overall risk-benefit assessment of the compound.[4][7]
Experimental Protocols
The following sections describe the likely methodologies used for the key preclinical experiments based on standard industry practices.
HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
-
Reagent Preparation: A reaction mixture is prepared containing a template/primer (e.g., poly(A) • oligo(dT)), dNTPs (one of which is labeled, e.g., with biotin or a radioisotope), and purified recombinant HIV-1 RT enzyme in a suitable buffer.
-
Compound Incubation: Serial dilutions of this compound (or control inhibitor) are added to the wells of a microtiter plate.
-
Reaction Initiation: The RT enzyme and reaction mixture are added to the wells to initiate the DNA synthesis reaction. The plate is incubated at 37°C.
-
Reaction Termination & Detection: The reaction is stopped. The newly synthesized labeled DNA is captured on a streptavidin-coated plate (for biotin labels) or detected via scintillation counting (for radioisotopes).
-
Data Analysis: The signal is quantified, and the concentration of this compound that inhibits 50% of the RT activity (IC₅₀) is calculated by plotting the percent inhibition against the log of the compound concentration.
Antiviral Activity & Cytotoxicity Assay (MTT-Based)
This cell-based assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV-1 infection.
-
Cell Plating: T-lymphocytic cells susceptible to HIV-1 infection (e.g., MT-4 cells) are seeded into 96-well microtiter plates.
-
Compound Addition: Serial dilutions of this compound are added to the wells. A set of wells without the compound serves as a virus control, and a set with neither compound nor virus serves as a cell control. A parallel plate is prepared without virus to assess cytotoxicity (CC₅₀).
-
Viral Infection: A standardized amount of an HIV-1 laboratory strain is added to the appropriate wells.
-
Incubation: The plates are incubated for several days (e.g., 5 days) at 37°C in a CO₂ incubator to allow for viral replication and the induction of cytopathic effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to all wells. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization & Readout: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is read on a spectrophotometer (e.g., at 570 nm).
-
Data Analysis:
-
EC₅₀: The concentration of this compound that protects 50% of the cells from virus-induced death is calculated.
-
CC₅₀: The concentration of this compound that reduces the viability of uninfected cells by 50% is calculated from the parallel plate.
-
Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀.
-
Summary and Conclusion
This compound is a potent second-generation NNRTI with a compelling preclinical profile, highlighted by its robust activity against resistant HIV-1 strains and a high barrier to the development of resistance. Its unique binding interaction with the main chain of the HIV-1 reverse transcriptase enzyme underpins this favorable resistance profile. While it demonstrated a good initial safety profile in short-term studies, the observation of vasculitis in a long-term, high-dose canine toxicology study, combined with a lack of superior efficacy in Phase IIb trials, ultimately led to the discontinuation of its development.
Despite not reaching the market, the study of this compound provides a valuable case study for drug developers. It underscores the principle that a high barrier to resistance is a critical attribute for new antiretrovirals and illustrates how unique binding modes can be exploited to achieve this. Furthermore, it serves as a reminder of the importance of long-term toxicology studies in uncovering potential liabilities that may not be apparent in shorter-term preclinical assessments. The extensive data gathered on its resistance pathways continue to inform the design of next-generation NNRTIs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (new NNRTI for salvage) Clinical Trials Restricted [natap.org]
- 3. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound clinical trials restricted: additional safety evaluation required | HIV i-Base [i-base.info]
- 5. Metabolism and excretion of this compound, a new non-nucleoside reverse transcriptase inhibitor, alone and in combination with ritonavir in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. researchgate.net [researchgate.net]
Capravirine development history and discontinuation reasons
An In-depth Technical Guide on the Development and Discontinuation of a Once-Hopeful HIV-1 Inhibitor
This technical guide provides a comprehensive overview of the development history, mechanism of action, and the ultimate discontinuation of capravirine (formerly known as AG1549 and S-1153), a non-nucleoside reverse transcriptase inhibitor (NNRTI). Developed by Pfizer, this compound was once a promising candidate for the treatment of HIV-1 infection, particularly in treatment-experienced patients. However, its journey from bench to bedside was cut short due to a combination of factors including insufficient efficacy, and complex drug-drug interactions. This document, intended for researchers, scientists, and drug development professionals, delves into the scientific and clinical data that shaped the trajectory of this compound.
Introduction and Development History
This compound emerged in the mid-1990s from Shionogi & Co. and was later licensed and developed by Agouron Pharmaceuticals, which was subsequently acquired by Pfizer.[1] As a second-generation NNRTI, it was designed to be effective against HIV-1 strains that had developed resistance to first-generation NNRTIs like nevirapine and efavirenz.[1] Preclinical studies demonstrated potent antiviral activity against both wild-type and NNRTI-resistant strains of HIV-1.[1] A key distinguishing feature of this compound was its unique resistance profile; it was suggested that multiple mutations in the reverse transcriptase enzyme would be required to confer resistance, a significant advantage over existing NNRTIs where a single mutation could lead to treatment failure.[2]
The development of this compound progressed through Phase I and into Phase II clinical trials. However, the program faced a significant setback in March 2001 when Pfizer announced a restriction on its clinical trials.[3] This decision was based on the findings of a 12-month animal toxicology study where vasculitis (inflammation of blood vessels) was observed in animals receiving very high doses of the drug.[3] Although no cases of vasculitis were detected in human trial participants, this finding necessitated further safety evaluations and temporarily halted the broad expansion of clinical studies.[3]
Despite these safety concerns, development continued, focusing on treatment-experienced patient populations. Ultimately, in July 2005, Pfizer announced the discontinuation of this compound's development.[4] The decision was primarily based on disappointing results from two Phase IIb clinical trials which failed to demonstrate a statistically significant benefit when this compound was added to a standard triple-drug antiretroviral therapy.[4]
Mechanism of Action
This compound, like other NNRTIs, is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. It binds to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å away from the polymerase active site.[5] This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the conversion of viral RNA into DNA.
The unique resilience of this compound to common NNRTI resistance mutations was attributed to its distinct binding mode.[6] Crystal structure analysis of this compound analogues in complex with HIV-1 RT revealed an extensive network of hydrogen bonds with the main chain of residues 101, 103, and 236 of the p66 subunit.[6] These interactions with the enzyme's backbone, rather than the side chains which are prone to mutation, were thought to make this compound less susceptible to the effects of single-point mutations that confer resistance to other NNRTIs.[6]
Key Experimental and Clinical Findings
The development of this compound was marked by a series of preclinical and clinical studies designed to evaluate its efficacy, safety, and pharmacokinetic profile.
Preclinical and Phase I Studies
Early in vitro studies highlighted this compound's potent activity against a range of HIV-1 isolates, including those with the K103N mutation, a common NNRTI resistance mutation. A Phase I study in 55 HIV-1-infected individuals demonstrated that this compound had potent antiviral activity, even in treatment-experienced patients.[2] The most frequently reported adverse events were mild diarrhea and nausea, with no drug-related rashes observed.[2]
| Phase I Study: Antiviral Activity | |
| Parameter | Result |
| Patient Population | 55 HIV-1-infected individuals |
| CD4+ T lymphocyte count | 50-500 cells/μL |
| Treatment Duration | Up to 28 days |
| Median HIV-1 Load Decrease (Day 15) | 1.34 log10 copies/mL (at 25 mg/kg/day) |
| Mean HIV-1 Load Decrease (Day 15) | 1.45 log10 copies/mL (at 25 mg/kg/day) |
| Data from Gewurz et al., J Infect Dis, 2004.[2] |
Phase IIb Clinical Trials and Discontinuation
The ultimate decision to halt the development of this compound was driven by the outcomes of two pivotal Phase IIb, randomized, double-blind, placebo-controlled studies (NCT00052117 and NCT00006211, which appears to be an earlier identifier for a similar study design). These trials were designed to assess the efficacy and safety of this compound in treatment-experienced patients who were failing their current antiretroviral regimens.
Unfortunately, specific quantitative results from these trials were not formally published in peer-reviewed journals, and the study records on ClinicalTrials.gov do not have posted results.[7][8] However, a presentation at the 8th Conference on Retroviruses and Opportunistic Infections (CROI) in 2001 by Wolfe and colleagues provided a glimpse into the disappointing efficacy data. In a study of NNRTI-experienced patients, the addition of this compound to a regimen of nelfinavir and two new nucleoside reverse transcriptase inhibitors (NRTIs) resulted in less than 30% of subjects achieving a plasma viral load of less than 50 copies/mL.[9] This was considered a poor response, especially given that the patients were naïve to the protease inhibitor (PI) and the two NRTIs used in the new regimen.[9]
| Phase IIb Study (as presented at 8th CROI) | |
| Patient Population | NNRTI-experienced, PI-naïve |
| Intervention | This compound + Nelfinavir + 2 new NRTIs |
| Primary Efficacy Endpoint | Proportion of subjects with plasma HIV-1 RNA <50 copies/mL |
| Result | < 30% |
| Data from Wolfe et al., 8th CROI, Abstract 323.[9] |
Experimental Protocols
Phase IIb Clinical Trial Design (General Overview based on available information for NCT00006211): [7]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: HIV-1 infected adults with a history of treatment failure on an NNRTI-containing regimen. Patients were required to have a detectable viral load.
-
Treatment Arms:
-
Arm 1: this compound + Nelfinavir (a protease inhibitor) + two new NRTIs.
-
Arm 2: Placebo + Nelfinavir + two new NRTIs.
-
-
Primary Endpoints: The primary measure of efficacy was the proportion of patients with a plasma HIV-1 RNA level below a certain threshold (e.g., <400 or <50 copies/mL) at a specified time point (e.g., 24 or 48 weeks).
-
Secondary Endpoints: Included changes in CD4+ cell count from baseline, the incidence of adverse events, and the development of genotypic and phenotypic resistance.
-
Key Assessments: Regular monitoring of plasma HIV-1 RNA levels, CD4+ cell counts, clinical chemistry, and hematology. Pharmacokinetic sampling was also performed.
Animal Toxicology Study (Vasculitis Finding): [3]
-
Study Design: A 12-month, repeat-dose toxicology study.
-
Animal Species: The specific species was not detailed in the publicly available announcements, but dogs were mentioned in a later report.[10]
-
Dosing: Animals received "very high doses" of this compound. The exact dose levels were not disclosed.
-
Key Finding: The unexpected observation of vasculitis (inflammation of the blood vessels) in the high-dose group. This was not observed in previous, shorter-duration animal safety studies.
-
Follow-up: This finding prompted further, more detailed animal toxicology studies to better characterize the safety profile of this compound.
Reasons for Discontinuation
The decision to terminate the this compound development program was multifactorial, with the primary reasons being:
-
Lack of Efficacy: The Phase IIb clinical trials failed to demonstrate a significant virological benefit of adding this compound to an optimized background regimen in treatment-experienced patients.[4] The observed viral suppression rates were not superior to those achievable with existing approved antiretroviral agents.
-
Complex Drug-Drug Interactions: this compound was found to have complex interactions with other antiretroviral drugs, particularly protease inhibitors. These interactions are likely mediated through the induction or inhibition of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. Such interactions would have made the use of this compound in combination regimens for treatment-experienced patients, who often require multiple medications, challenging to manage.
-
Underlying Safety Concerns: While vasculitis was not observed in humans, the findings in animal studies cast a shadow over the long-term safety profile of the drug.[3] The need for ongoing, intensive safety monitoring in all clinical trials added to the complexity and cost of the development program.[10]
Conclusion
The story of this compound serves as a salient case study in the challenges of antiretroviral drug development. Despite a promising and unique mechanism of action that suggested an advantage in overcoming drug resistance, the compound ultimately failed to deliver a clinically meaningful benefit in the intended patient population. The combination of insufficient efficacy in late-stage clinical trials, coupled with a complex drug interaction profile and unresolved safety concerns from preclinical studies, led to the discontinuation of its development. This outcome underscores the critical importance of demonstrating not just in vitro potency, but also a clear clinical advantage and a manageable safety and interaction profile for any new therapeutic agent to succeed in the evolving landscape of HIV treatment.
References
- 1. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 2. This compound, a nonnucleoside reverse-transcriptase inhibitor in patients infected with HIV-1: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. The HIV-1 non-nucleoside reverse transcriptase inhibitors (part V): this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound clinical trials restricted: additional safety evaluation required | HIV i-Base [i-base.info]
- 10. | BioWorld [bioworld.com]
Methodological & Application
Capravirine In Vitro Antiviral Assay: Application Notes and Protocols for MT-4 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for conducting an in vitro antiviral assay of Capravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), using the human T-cell line MT-4. This document outlines the necessary procedures for determining the efficacy and cytotoxicity of this compound against the Human Immunodeficiency Virus (HIV).
Introduction
This compound (formerly AG-1549) is a potent NNRTI that has demonstrated significant activity against wild-type and various drug-resistant strains of HIV-1. The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, is highly susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect (CPE) upon infection, making it an excellent model for in vitro anti-HIV drug screening. The following protocols detail the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to quantify both the antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound.
Data Presentation
The antiviral activity and cytotoxicity of this compound and its analogues have been evaluated in MT-4 cells. While specific quantitative data for this compound in MT-4 cells from a single comprehensive source is limited in the public domain, the following table summarizes representative data for NNRTI compounds, including analogues of this compound, to provide a comparative context.
| Compound | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound Analogue 1 | HIV-1 (Wild-Type) | 0.019 | >100 | >5263 |
| This compound Analogue 2 | HIV-1 (K103N Mutant) | 0.05 | >100 | >2000 |
| This compound Analogue 3 | HIV-1 (Y181C Mutant) | 0.1 | >100 | >1000 |
| Nevirapine (Reference) | HIV-1 (Wild-Type) | 0.10 | >100 | >1000 |
Note: The EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. The CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the drug's therapeutic window.
Experimental Protocols
This section provides a detailed methodology for the in vitro antiviral and cytotoxicity assessment of this compound using MT-4 cells and the MTT assay.
Materials and Reagents
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB or NL4-3 strain)
-
This compound
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solybilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Antiviral Activity Assay (EC50 Determination)
-
Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium.
-
Infection and Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of HIV-1 stock (at a multiplicity of infection, MOI, of 0.01-0.1) to each well containing the test compound and to the virus control wells (no compound). Include mock-infected cell control wells (no virus, no compound).
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, until the virus control wells show a significant cytopathic effect (CPE).
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell protection using the formula: [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] * 100. The EC50 value is determined by plotting the percentage of protection against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (CC50 Determination)
-
Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium.
-
Treatment: Add 100 µL of the diluted this compound to the appropriate wells. Include cell control wells containing only medium.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
MTT Assay: Follow the same procedure as described in the antiviral activity assay (steps 5a-5d).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: [1 - (Absorbance of treated, uninfected cells) / (Absorbance of cell control)] * 100. The CC50 value is determined by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Determining the 50% Effective Concentration (EC50) of Capravirine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the 50% effective concentration (EC50) of Capravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The protocols described herein are foundational for the preclinical assessment of this compound's antiviral potency. Standard methodologies, including the p24 antigen capture ELISA, a luciferase reporter gene assay, and an MTT assay for cytotoxicity, are presented to ensure robust and reproducible data generation. This guide is intended to assist researchers in the fields of virology and drug development in the accurate evaluation of this compound and other antiviral candidates.
Introduction
This compound (formerly AG1549) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent in vitro activity against wild-type and various drug-resistant strains of HIV-1.[1] A critical parameter in the preclinical evaluation of any antiviral agent is its 50% effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral replication in vitro. Accurate determination of the EC50 value is essential for understanding a compound's potency, structure-activity relationship (SAR), and for comparing its efficacy against other antiviral agents.
This application note details three common and reliable methods for determining the EC50 of this compound against HIV-1 in cell culture:
-
p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the supernatant of infected cell cultures.
-
Luciferase Reporter Gene Assay: Utilizes a recombinant virus expressing a luciferase reporter gene, where light output is proportional to the level of viral replication.
-
MTT Assay: Assesses the metabolic activity of cells, which is used to determine the cytotoxicity of the compound and to ensure that the observed antiviral effect is not due to cell death.
Principle of the Assays
The determination of this compound's EC50 value relies on challenging HIV-1 replication in a susceptible cell line in the presence of varying concentrations of the drug. The extent of viral inhibition is quantified by measuring a specific viral marker or a reporter gene product. By plotting the percentage of inhibition against the logarithm of the drug concentration, a sigmoidal dose-response curve is generated, from which the EC50 value can be calculated.
Quantitative Data Summary
The following table summarizes previously reported EC50 values for this compound against various HIV-1 strains in different cell lines. This data provides a reference for expected outcomes when performing the described protocols.
| HIV-1 Strain | Cell Line | Assay Method | EC50 (nM) | Reference |
| Wild-type | MT-4 | MTT Assay | 0.7 - 10.3 | [1] |
| Wild-type | MT-2 | MTT Assay | Data not specified | [1] |
| Wild-type | M8166 | MTT Assay | Data not specified | [1] |
| Wild-type | PBMCs | MTT Assay | Data not specified | [1] |
| RT-resistant strains | MT-4 | MTT Assay | 2.2 | [1] |
| K103N mutant | Not specified | Not specified | 0.3 | [2] |
| Y181C mutant | Not specified | Not specified | 4.2 | [2] |
Experimental Protocols
General Cell Culture and Virus Propagation
-
Cell Lines: MT-4 (human T-cell leukemia virus-transformed T-cell line) or CEM-GFP (a human T-lymphoblastoid cell line) are commonly used for these assays. Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified 5% CO2 atmosphere.
-
Virus Stocks: Laboratory-adapted strains of HIV-1 (e.g., NL4-3) or clinical isolates can be used. Virus stocks are typically prepared by infecting susceptible cells and harvesting the supernatant when viral replication reaches its peak, as determined by p24 antigen levels. The virus stock should be titered to determine the tissue culture infectious dose 50 (TCID50).
Protocol 1: p24 Antigen Capture ELISA
This protocol measures the inhibition of HIV-1 replication by quantifying the p24 antigen concentration in the cell culture supernatant.
Materials:
-
96-well cell culture plates
-
HIV-1 susceptible cell line (e.g., MT-4)
-
HIV-1 virus stock
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Commercial HIV-1 p24 Antigen ELISA kit (e.g., from PerkinElmer or ZeptoMetrix)[3][4]
-
5% Triton X-100
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from sub-nanomolar to micromolar to generate a full dose-response curve. Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
Infection: Add 50 µL of diluted HIV-1 stock (at a predetermined multiplicity of infection, MOI) to each well, except for the "no virus" control wells.
-
Drug Addition: Immediately add 50 µL of the diluted this compound solutions to the appropriate wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Supernatant Harvest: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well.
-
Viral Lysis: Inactivate the virus in the supernatant by adding Triton X-100 to a final concentration of 0.5%.[3]
-
p24 ELISA: Perform the p24 ELISA according to the manufacturer's instructions.[3][4][5][6][7] This typically involves:
-
Coating a 96-well ELISA plate with a capture antibody.
-
Adding the lysed supernatant samples and p24 standards to the wells.
-
Incubating to allow p24 to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a biotinylated detector antibody, followed by streptavidin-horseradish peroxidase (HRP).
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
Reading the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the p24 standards.
-
Determine the p24 concentration in each sample from the standard curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control.
-
Plot the percentage of inhibition versus the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Luciferase Reporter Gene Assay
This assay provides a rapid and sensitive method for quantifying HIV-1 replication using a recombinant virus that expresses luciferase.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)
-
Recombinant HIV-1 expressing luciferase
-
This compound stock solution
-
Complete DMEM medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in complete medium.
-
Drug and Virus Addition: Remove the medium from the cells and add 100 µL of medium containing the appropriate concentration of this compound and the luciferase-expressing HIV-1.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.[8][9][10]
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[8][11][12]
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control (100% infection).
-
Plot the percentage of inhibition versus the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Protocol 3: MTT Cytotoxicity Assay
This assay is crucial to ensure that the observed reduction in viral replication is due to the antiviral activity of this compound and not its toxicity to the host cells.
Materials:
-
96-well cell culture plates
-
HIV-1 susceptible cell line (e.g., MT-4)
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Add 100 µL of serially diluted this compound to the wells. Include a "cells only" control (no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][14][15]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to the "cells only" control.
-
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
-
The selectivity index (SI) can be calculated as CC50/EC50, which provides a measure of the therapeutic window of the compound.
-
Visualizations
Caption: Experimental workflow for determining this compound EC50.
Caption: Mechanism of action of this compound.
References
- 1. Portico [access.portico.org]
- 2. academic.oup.com [academic.oup.com]
- 3. hiv-forschung.de [hiv-forschung.de]
- 4. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. fybreeds.com [fybreeds.com]
- 8. med.emory.edu [med.emory.edu]
- 9. assaygenie.com [assaygenie.com]
- 10. labbox.es [labbox.es]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Application Notes: Capravirine Cell-Based Assay for HIV-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capravirine (formerly AG-1549 or S-1153) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Developed by Pfizer, it reached Phase IIb clinical trials before its development was discontinued.[2][3][4] Unlike first-generation NNRTIs, this compound exhibits a unique resistance profile, maintaining significant activity against HIV-1 strains harboring mutations that confer high-level resistance to other approved NNRTIs, such as the K103N mutation.[3][5] It requires multiple mutations in the reverse transcriptase enzyme to develop high-level resistance, making it a valuable tool for research in antiretroviral drug development.[5][6]
These application notes provide detailed protocols for assessing the in vitro anti-HIV-1 activity of this compound using a cell-based p24 antigen capture assay, along with its mechanism of action and inhibitory concentrations.
Mechanism of Action
This compound is an allosteric inhibitor of HIV-1 reverse transcriptase (RT). It binds to a hydrophobic pocket on the enzyme, distinct from the active site where nucleoside analogs (NRTIs) bind.[3] This binding induces a conformational change in the enzyme, distorting the catalytic site and blocking the conversion of the viral RNA genome into double-stranded DNA.[3] This inhibition of reverse transcription is a critical early step in the HIV-1 replication cycle, effectively preventing the integration of the viral genome into the host cell's DNA and halting the infection.
Data Presentation: In Vitro Efficacy of this compound
This compound has demonstrated potent antiviral activity against both laboratory strains and clinical isolates of HIV-1, including those resistant to other NNRTIs. The 50% effective concentration (EC₅₀) is typically in the nanomolar or subnanomolar range.[5]
| HIV-1 Strain | Relevant Mutation(s) | This compound EC₅₀ (nM) | Fold Change vs. Wild-Type |
| Wild-Type (Lab Strains) | None | 0.7 - 2.2 | 1.0 |
| Clinical Isolates | Various | 0.7 - 10.3 | - |
| NNRTI-Resistant | K103N | 0.3 | ~0.1 - 0.4 |
| NNRTI-Resistant | L100I | Fully Sensitive | ~1.0 |
| NNRTI-Resistant | V106A | Fully Sensitive | ~1.0 |
| NNRTI-Resistant | Y181C | 4.2 | ~1.9 - 6.0 |
Data compiled from preclinical studies.[5][7] Fold change can vary based on the specific wild-type reference strain and assay conditions. "Fully Sensitive" indicates no significant loss of potency.
Experimental Protocols
Protocol: HIV-1 Inhibition Assay using p24 Antigen Detection
This protocol describes a cell-based assay to determine the EC₅₀ of this compound by quantifying the inhibition of HIV-1 replication in a susceptible T-cell line. The endpoint measurement is the level of HIV-1 p24 capsid protein in the cell culture supernatant, detected by a sandwich enzyme-linked immunosorbent assay (ELISA).
1. Materials and Reagents
-
Cell Line: CEM-SS or MT-2 cells (human lymphoblastoid T-cell lines).
-
HIV-1 Stock: Laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3) with a known tissue culture infectious dose (TCID₅₀).
-
Test Compound: this compound, dissolved in DMSO to create a high-concentration stock solution.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Control Inhibitor: Azidothymidine (AZT) or another well-characterized antiretroviral.
-
Equipment: 96-well cell culture plates, CO₂ incubator (37°C, 5% CO₂), multichannel pipettes, plate reader.
-
Assay Kit: Commercial HIV-1 p24 Antigen Capture ELISA kit.[8][9]
2. Experimental Workflow Diagram
3. Step-by-Step Procedure
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound stock solution in culture medium. The final concentrations should span a range appropriate to capture the expected EC₅₀ (e.g., from 100 nM down to 0.005 nM). Prepare dilutions for control compounds similarly.
-
Cell Seeding: Harvest actively growing CEM-SS cells and adjust their density in fresh culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10⁵ cells/mL (50,000 cells/well).[10]
-
Compound Addition: Add 50 µL of the diluted this compound, control compounds, or medium (for virus control wells) to the appropriate wells.
-
Infection: Immediately after adding the compound, add 50 µL of HIV-1 virus stock (diluted to the desired multiplicity of infection) to all wells except the uninfected "cell control" wells.[10] The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate for 5 to 7 days at 37°C in a humidified 5% CO₂ atmosphere. This allows for multiple rounds of viral replication.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant for p24 analysis.
-
p24 ELISA: Perform the p24 antigen capture ELISA according to the manufacturer's protocol.[8][11] This typically involves:
-
Adding cell supernatant (potentially lysed with detergent) to wells coated with anti-p24 monoclonal antibodies.
-
Incubating to allow p24 antigen to bind.
-
Washing the wells to remove unbound material.
-
Adding a biotinylated secondary antibody, followed by a streptavidin-enzyme conjugate (e.g., HRP).
-
Adding a chromogenic substrate and stopping the reaction.
-
Reading the absorbance at the appropriate wavelength (e.g., 450 nm).
-
4. Data Analysis
-
Calculate Percent Inhibition: Determine the percentage of viral inhibition for each this compound concentration using the following formula: % Inhibition = 100 * [1 - (OD_Sample - OD_CellControl) / (OD_VirusControl - OD_CellControl)] Where OD is the optical density (absorbance) reading from the plate reader.
-
Determine EC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to calculate the EC₅₀, which is the concentration of this compound that inhibits viral replication by 50%.[12] Software such as GraphPad Prism is commonly used for this analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The HIV-1 non-nucleoside reverse transcriptase inhibitors (part V): this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Anti-Retroviral Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, a nonnucleoside reverse-transcriptase inhibitor in patients infected with HIV-1: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. hanc.info [hanc.info]
- 9. ablinc.com [ablinc.com]
- 10. 2.4. HIV-1 p24 antigen assay and cell viability test [bio-protocol.org]
- 11. ablinc.com [ablinc.com]
- 12. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HIV-1 Reverse Transcriptase Enzyme Inhibition Assay with Capravirine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) is a retrovirus that causes Acquired Immunodeficiency Syndrome (AIDS). A critical enzyme for the replication of HIV-1 is reverse transcriptase (RT), which converts the single-stranded viral RNA genome into double-stranded DNA[1]. This proviral DNA is then integrated into the host cell's genome, leading to the production of new viral particles. Due to its essential role, HIV-1 RT is a primary target for antiretroviral therapy[1].
Antiretroviral drugs that target this enzyme include Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[2]. Capravirine (formerly AG-1549 or S-1153) is a second-generation NNRTI known for its potent activity against both wild-type HIV-1 and strains that have developed resistance to other NNRTIs[3][4]. NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function[2][4].
This application note provides a detailed protocol for an in-vitro HIV-1 reverse transcriptase enzyme inhibition assay using this compound. It outlines the mechanism of action, experimental procedures, and data analysis required to determine the inhibitory potency of the compound.
Mechanism of Action: this compound Inhibition of HIV-1 RT
This compound is a non-competitive inhibitor of HIV-1 RT. Unlike NRTIs, which compete with natural deoxynucleoside triphosphates (dNTPs) for the enzyme's active site, NNRTIs bind to a hydrophobic pocket on the p66 subunit of the RT heterodimer, located approximately 10 Å from the polymerase active site[2][5]. This binding event does not prevent the binding of dNTPs but rather alters the enzyme's conformation, thereby blocking the chemical step of nucleotide incorporation and halting DNA synthesis[2]. This allosteric inhibition is a hallmark of the NNRTI class of drugs[6][7][8]. The unique binding mode of this compound, involving extensive hydrogen bonding with the main chain of RT residues, contributes to its resilience against common resistance mutations like K103N[3][4].
Caption: Mechanism of HIV-1 RT inhibition by this compound.
Quantitative Data Summary: Inhibitory Activity of this compound
This compound has demonstrated potent inhibitory activity against both purified HIV-1 RT and various viral strains in cell culture. The following table summarizes key quantitative data for its efficacy.
| Parameter | Value | Target | Comments | Reference |
| IC₅₀ | 0.45 µM | Purified HIV-1 RT | The concentration required to inhibit 50% of the enzyme's activity in a biochemical assay. | [3] |
| EC₅₀ | 0.7 to 10.3 nM | Laboratory & Clinical HIV-1 Strains | The concentration required for 50% reduction of viral replication in cell-based assays. | [3] |
| EC₉₀ | 2.4 to 21.5 nM | Laboratory & Clinical HIV-1 Strains | The concentration required for 90% reduction of viral replication in cell-based assays. | [3] |
| Activity Against Mutants | Potent | K103N, L100I, Y181C, V106A | Maintains significant activity against strains resistant to first-generation NNRTIs. | [9] |
Experimental Protocol: Colorimetric HIV-1 RT Inhibition Assay
This protocol is based on a common, non-radioactive method for measuring HIV-1 RT activity via an enzyme-linked immunosorbent assay (ELISA). The assay quantifies the amount of digoxigenin (DIG)-labeled DNA synthesized by the enzyme, which is captured on a streptavidin-coated plate via a biotin-labeled primer.
Experimental Workflow
The overall workflow involves preparing the reagents, incubating the enzyme with the inhibitor, initiating the reverse transcription reaction, capturing the product, and detecting the signal.
Caption: Workflow for the colorimetric HIV-1 RT inhibition assay.
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (e.g., 10 mU/µl)
-
This compound (stock solution in DMSO)
-
Streptavidin-coated 96-well microplates
-
Reaction Buffer (e.g., Tris-HCl, KCl, MgCl₂)
-
Template/Primer Mix: Poly(A) template and Biotin-Oligo(dT)₁₅ primer
-
dNTP Mix containing DIG-dUTP
-
Lysis/Binding Buffer
-
Wash Buffer (e.g., PBS with Tween-20)
-
Anti-DIG-HRP Conjugate (Antibody conjugated to Horseradish Peroxidase)
-
HRP Substrate (e.g., ABTS)
-
Stop Solution (e.g., 1% SDS)
-
Plate reader capable of measuring absorbance at 405 nm
Assay Procedure
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in reaction buffer containing a small, constant percentage of DMSO (e.g., <1%) to avoid solvent effects.
-
Include a "no inhibitor" control (vehicle control, with DMSO only) and a "no enzyme" control (background).
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a separate reaction plate or tubes, add 20 µL of diluted this compound (or vehicle control) to each well.
-
Add 20 µL of diluted HIV-1 RT enzyme (e.g., 1-2 mU per reaction) to each well, except for the "no enzyme" control.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reverse Transcription Reaction:
-
Prepare the complete reaction mixture containing the template/primer and the DIG-labeled dNTP mix according to the manufacturer's instructions.
-
Add 40 µL of this reaction mixture to each well to start the reaction.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Product Capture and Detection:
-
Stop the reaction by adding an appropriate stop solution if required by the kit.
-
Transfer the reaction mixtures to a streptavidin-coated microplate.
-
Incubate for 1 hour at 37°C to allow the biotin-labeled DNA product to bind to the streptavidin.
-
Wash the plate 3-5 times with Wash Buffer to remove unbound components.
-
Add 100 µL of diluted Anti-DIG-HRP conjugate to each well and incubate for 1 hour at 37°C.
-
Wash the plate again 3-5 times with Wash Buffer.
-
Add 100 µL of HRP substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stop the colorimetric reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "no enzyme" control wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of RT inhibition for each this compound concentration: % Inhibition = [1 - (Absorbance_Inhibitor / Absorbance_VehicleControl)] * 100
-
Determine IC₅₀ Value:
-
Plot the Percent Inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ is the concentration of this compound that produces 50% inhibition of the enzyme's activity.
-
Disclaimer: This application note provides a generalized protocol. Researchers should optimize assay conditions (e.g., enzyme concentration, incubation times) and refer to specific instructions provided with their assay kits and reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. This compound - Anti-Retroviral Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 7. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | NIH [clinicalinfo.hiv.gov]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the In Vitro Selection of Capravirine-Resistant HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capravirine (CPV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent in vitro activity against various strains of HIV-1. Understanding the mechanisms of resistance to new antiviral compounds is a critical component of drug development. The following application notes provide detailed protocols for the selection and characterization of this compound-resistant HIV-1 strains in a cell culture setting. This process, known as in vitro resistance selection, involves the serial passage of HIV-1 in the presence of escalating concentrations of the drug, thereby selecting for viral variants with reduced susceptibility.
This compound is noted for its unique resistance profile; unlike many other NNRTIs where a single mutation can confer high-level resistance, multiple mutations in the reverse transcriptase (RT) enzyme are typically required to achieve significant resistance to this compound.
Data Presentation
The following tables summarize the quantitative data associated with this compound resistance. Table 1 outlines the mutations in the HIV-1 reverse transcriptase that have been identified through in vitro selection with this compound. Table 2 provides the 50% effective concentration (EC50) values of this compound against common NNRTI-resistant HIV-1 variants.
Table 1: Mutations Associated with this compound Resistance in HIV-1 Reverse Transcriptase
| Primary Mutations | Associated Mutations |
| L100I | K101R/E |
| Y181C | K103T |
| G190E | V106A/I |
| L234I | V108I |
| E138K | |
| T139K | |
| A158T | |
| V179D/I/G | |
| Y188D | |
| V189I | |
| G190A | |
| F227C | |
| W229R | |
| L234F | |
| M230I/L | |
| P236H/T |
Data sourced from in vitro serial passage of HIV-1 NL4-3 and HIV-1 IIIB.
Table 2: this compound EC50 Values Against Common NNRTI-Resistant HIV-1 Variants
| HIV-1 Variant | EC50 (nmol/L) |
| K103N | 0.3 |
| Y181C | 4.2 |
EC50 values indicate the concentration of this compound required to inhibit 50% of viral replication.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the selection and characterization of this compound-resistant HIV-1.
Protocol 1: Cell Line Maintenance and Preparation
-
Cell Line: Use a human T-cell line permissive to HIV-1 infection, such as MT-2 or MT-4 cells.
-
Culture Medium: Maintain cells in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Density: Maintain the cell culture in a logarithmic growth phase by splitting the cells every 2-3 days to a density of 0.5 x 10^6 cells/mL.
-
Cell Viability: Regularly assess cell viability using trypan blue exclusion. Ensure viability is >95% before initiating experiments.
Protocol 2: HIV-1 Virus Stock Preparation and Titration
-
Virus Strain: Utilize a wild-type laboratory-adapted HIV-1 strain, such as HIV-1 NL4-3 or HIV-1 IIIB.
-
Virus Propagation: Infect susceptible T-cells (e.g., MT-2) with the HIV-1 strain at a low multiplicity of infection (MOI) of 0.01-0.1.
-
Monitoring Infection: Monitor the progression of the infection by observing for cytopathic effects (CPE), such as syncytia formation, and by measuring the p24 antigen concentration in the culture supernatant using a commercial p24 ELISA kit.
-
Virus Harvest: When p24 levels peak (typically 5-7 days post-infection), harvest the culture supernatant.
-
Clarification and Storage: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to remove cell debris. Aliquot the virus-containing supernatant and store at -80°C.
-
Virus Titration: Determine the 50% tissue culture infectious dose (TCID50) of the virus stock by performing serial dilutions of the virus and infecting target cells in a 96-well plate. The TCID50 is calculated using the Reed-Muench method.
Protocol 3: In Vitro Selection of this compound-Resistant HIV-1 by Serial Passage
-
Initial Infection: In a 24-well plate, infect 1 x 10^6 MT-2 cells with the wild-type HIV-1 stock at an MOI of 0.01 in the presence of a starting concentration of this compound. The initial concentration should be approximately the EC50 of the wild-type virus.
-
Drug Concentration Gradient: Set up parallel cultures with a range of this compound concentrations (e.g., 0.5x, 1x, 2x, and 4x the EC50). Include a drug-free control culture.
-
Monitoring Viral Replication: Every 3-4 days, collect a small aliquot of the culture supernatant for p24 antigen quantification.
-
Cell Passage: At each time point, pellet the cells, and resuspend them in fresh medium containing the same concentration of this compound. Add fresh, uninfected MT-2 cells to maintain a viable cell density.
-
Increasing Drug Concentration: When viral replication (as indicated by rising p24 levels) is consistently observed in a culture with a given drug concentration, harvest the supernatant from that culture. Use this virus-containing supernatant to infect fresh cells in the presence of a higher concentration of this compound (typically a 2 to 3-fold increase).
-
Continuation of Passages: Repeat this process of serial passage with escalating drug concentrations for an extended period (e.g., 20-30 passages or until a significant level of resistance is achieved).
Protocol 4: Genotypic Analysis of Resistant Virus
-
Viral RNA Extraction: Extract viral RNA from the supernatant of the resistant virus cultures using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR: Perform reverse transcription to synthesize cDNA from the viral RNA. Amplify the reverse transcriptase (RT) coding region of the pol gene using specific primers.
-
DNA Sequencing: Purify the PCR product and perform Sanger sequencing to determine the nucleotide sequence of the RT gene.
-
Sequence Analysis: Compare the obtained sequence to the wild-type reference sequence to identify amino acid substitutions.
Protocol 5: Phenotypic Analysis of Resistant Virus
-
IC50 Determination: To confirm resistance, determine the 50% inhibitory concentration (IC50) of this compound for the selected virus and the wild-type virus in parallel.
-
Assay Setup: Infect target cells (e.g., TZM-bl reporter cells) with a standardized amount of the resistant or wild-type virus in the presence of serial dilutions of this compound.
-
Readout: After a defined incubation period (e.g., 48 hours), measure the extent of viral replication. For TZM-bl cells, this is typically done by measuring luciferase activity.
-
Data Analysis: Plot the percentage of inhibition of viral replication against the drug concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Fold-Resistance Calculation: Calculate the fold-resistance by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these protocols.
Caption: Workflow for the in vitro selection of this compound-resistant HIV-1.
Caption: Mechanism of this compound action and resistance.
Assessing the Cytotoxicity of Capravirine in Peripheral Blood Mononuclear Cells (PBMCs)
Application Notes & Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Capravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of HIV-1 infection.[1][2] Like other NNRTIs, it functions by binding directly to the reverse transcriptase enzyme, inducing a conformational change in the catalytic site that inhibits its function and thereby prevents viral replication.[1] Although the clinical development of this compound was discontinued, its unique resistance profile and mechanism of action make it a compound of interest for virological and immunological research.[1][3] Preclinical assessment of any compound requires a thorough evaluation of its potential toxicity to host cells. Peripheral blood mononuclear cells (PBMCs), which include key components of the immune system such as lymphocytes (T-cells, B-cells, NK cells) and monocytes, are critical primary cells for in vitro toxicity screening of antiretroviral drugs.[4] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in human PBMCs.
Data Presentation:
The following tables represent hypothetical data for illustrative purposes, as specific public data on this compound cytotoxicity in PBMCs is limited. Researchers should generate their own data following the provided protocols.
Table 1: Cytotoxicity of this compound on PBMCs using MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 |
| 50 | 88.4 ± 6.2 |
| 100 | 75.1 ± 7.9 |
| 200 | 52.3 ± 8.5 |
| 500 | 25.8 ± 6.3 |
Table 2: Lactate Dehydrogenase (LDH) Release from PBMCs Treated with this compound
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.8 |
| 1 | 6.1 ± 2.0 |
| 10 | 8.9 ± 2.5 |
| 50 | 15.7 ± 3.1 |
| 100 | 28.4 ± 4.5 |
| 200 | 49.8 ± 5.9 |
| 500 | 78.3 ± 7.2 |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.[4][5]
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat, the thin white layer containing the PBMCs, using a sterile pipette and transfer to a new 15 mL conical tube.
-
Wash the isolated PBMCs by adding 10 mL of sterile PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of PBS for a second wash. Centrifuge again at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Isolated PBMCs
-
This compound stock solution (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Seed the isolated PBMCs at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: LDH Release Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.[4][6]
Materials:
-
Isolated PBMCs treated with this compound (from a parallel plate to the MTT assay)
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate
-
Multi-well plate reader
Procedure:
-
Following the 24-48 hour incubation with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare a positive control for maximum LDH release by lysing a set of untreated cells according to the kit manufacturer's instructions.
-
Perform the LDH assay on the collected supernatants according to the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit, referencing the low control (vehicle-treated cells) and high control (lysed cells).
Visualizations
Caption: Workflow for assessing this compound cytotoxicity in PBMCs.
References
- 1. This compound - Anti-Retroviral Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Portico [access.portico.org]
- 4. PBMC Cytotoxicity Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Differential regulation of cytotoxicity pathway discriminating between HIV, HCV mono- and co-infection identified by transcriptome profiling of PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the preclinical evaluation of gut barrier function and immune interaction in an HT-29/PBMC co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Screening of Capravirine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Capravirine analogues, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), and for screening their anti-HIV-1 activity.
Introduction
This compound is a potent NNRTI with a 1,2,4,5-tetrasubstituted imidazole core. Analogues of this compound are synthesized to explore the structure-activity relationship (SAR) and to develop new NNRTIs with improved efficacy, resistance profiles, and pharmacokinetic properties. The following protocols describe a general method for the synthesis of the imidazole core and a cell-based assay for the evaluation of anti-HIV-1 activity.
Data Presentation
The following table summarizes the anti-HIV-1 activity and cytotoxicity of a series of hypothetical this compound analogues. This data is presented to illustrate the type of information that would be generated during a screening campaign.
| Compound ID | R1 Group | R2 Group | R3 Group | R4 Group | EC50 (µM) vs HIV-1 IIIB[1] | CC50 (µM) in MT-4 Cells[1] | Selectivity Index (SI = CC50/EC50) |
| This compound | 4-pyridylmethyl | Isopropyl | 3,5-dichlorophenylthio | Carbamoyloxymethyl | 0.002 | >100 | >50000 |
| Analogue 1 | 4-pyridylmethyl | Cyclopropyl | 3,5-dichlorophenylthio | Methoxymethyl | 0.005 | >100 | >20000 |
| Analogue 2 | 4-pyridylmethyl | Isopropyl | 3-chlorophenylthio | Carbamoyloxymethyl | 0.012 | >100 | >8333 |
| Analogue 3 | Benzyl | Isopropyl | 3,5-dichlorophenylthio | Carbamoyloxymethyl | 0.008 | >100 | >12500 |
| Analogue 4 | 4-pyridylmethyl | Isopropyl | 3,5-dichlorophenylthio | Hydroxymethyl | 0.025 | 85 | 3400 |
| Analogue 5 | 4-pyridylmethyl | tert-Butyl | 3,5-dichlorophenylthio | Carbamoyloxymethyl | 0.003 | >100 | >33333 |
Experimental Protocols
Protocol 1: Synthesis of 1,2,4,5-Tetrasubstituted Imidazole Core
This protocol describes a one-pot, four-component reaction for the synthesis of the 1,2,4,5-tetrasubstituted imidazole core of this compound analogues.[2][3][4][5][6]
Materials:
-
A 1,2-dicarbonyl compound (e.g., a substituted benzil)
-
An aldehyde
-
A primary amine
-
Ammonium acetate
-
Catalyst (e.g., ZSM-11 zeolite, FeCl3/SiO2, or a nanostructured molten salt)[2][4][5]
-
Round-bottomed flask
-
Magnetic stirrer and hotplate
-
Reflux condenser (if using a solvent)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
To a round-bottomed flask, add the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), the primary amine (1.0 mmol), and ammonium acetate (3.0 mmol).[2]
-
Add the catalyst (e.g., 0.05 g of ZSM-11 zeolite).[2]
-
If performing the reaction in a solvent, add the solvent (e.g., 10 mL of ethanol). For a solvent-free reaction, proceed to the next step.[2][3]
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature for some catalysts, or reflux for others) for the required time (typically 30 minutes to 9 hours).[2][3]
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, if a solid catalyst was used, filter it off and wash with a suitable solvent (e.g., acetone).[2]
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure 1,2,4,5-tetrasubstituted imidazole.[2]
-
Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).
Protocol 2: Anti-HIV-1 Activity Screening in MT-4 Cells
This protocol describes a cell-based assay to determine the anti-HIV-1 activity and cytotoxicity of the synthesized this compound analogues using the MT-4 human T-cell line.[7][8]
Materials:
-
MT-4 cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HIV-1 laboratory strain (e.g., IIIB)
-
Synthesized this compound analogues dissolved in dimethyl sulfoxide (DMSO)
-
Control drug (e.g., Zidovudine or a known NNRTI)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing solution (e.g., acidic isopropanol)
-
Microplate reader
Procedure:
Cytotoxicity Assay:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Add 100 µL of various concentrations of the synthesized analogues (in triplicate) to the wells. Include a cell control (no compound) and a solvent control (DMSO).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilizing solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay:
-
Seed MT-4 cells in a 96-well plate as described above.
-
Add various concentrations of the synthesized analogues to the wells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include a virus control (infected cells, no compound) and a cell control (uninfected cells, no compound).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, perform the MTT assay as described above to determine cell viability. The inhibition of the viral cytopathic effect is a measure of antiviral activity.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of protection from virus-induced cell death against the compound concentration.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.
Mandatory Visualization
Caption: Workflow for the synthesis and screening of this compound analogues.
Caption: Mechanism of action of this compound analogues as NNRTIs.
References
- 1. Synthesis, Anti-HIV Activity, and Metabolic Stability of New Alkenyldiarylmethane (ADAM) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 8. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the In Vitro Synergy of Capravirine with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capravirine (CPV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent anti-HIV activity in vitro.[1] As with other antiretroviral agents, its potential in combination therapy is of significant interest to enhance efficacy, reduce the likelihood of drug resistance, and lower potential toxicity by allowing for dose reductions. Measuring the synergy of this compound with other antiretrovirals, such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs), is a critical step in preclinical development.
This document provides detailed application notes and protocols for assessing the in vitro synergy of this compound with other antiretroviral drugs.
Mechanism of Action of this compound
This compound, like other NNRTIs, binds to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme's active site, thereby inhibiting its function and preventing the synthesis of viral DNA, a key step in the HIV replication cycle.
Synergistic Interactions of this compound
In vitro studies have suggested that this compound exhibits strong synergistic antiviral effects when used in combination with protease inhibitors such as nelfinavir, ritonavir, indinavir, or saquinavir.[1] Synergy has also been observed with the NRTI zidovudine in a mouse/MT-4 replication model.[1] These findings underscore the potential of this compound as a component of combination antiretroviral therapy.
Data Presentation: Quantifying Antiviral Synergy
The interaction between two drugs can be synergistic, additive, or antagonistic. This is often quantified using the Combination Index (CI) or the Fractional Inhibitory Concentration (FIC) Index.
-
Synergy: The combined effect of the two drugs is greater than the sum of their individual effects (CI < 0.9).
-
Additivity: The combined effect is equal to the sum of the individual effects (CI 0.9 - 1.1).
-
Antagonism: The combined effect is less than the sum of the individual effects (CI > 1.1).
The following tables provide a structured format for presenting quantitative data from in vitro synergy experiments.
Table 1: Individual Antiviral Activity of this compound and Combination Drug
| Drug | Cell Line | Virus Strain | IC50 (nM) | IC90 (nM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | ||||||
| [Drug B] |
Table 2: Synergy Analysis of this compound in Combination with [Drug B]
| Combination Ratio (this compound:[Drug B]) | Effective Concentration (EC) Level | Combination Index (CI) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| EC50 | ||||
| EC75 | ||||
| EC90 |
Table 3: Dose Reduction Index (DRI) for this compound and [Drug B] in Combination
| Effective Concentration (EC) Level | DRI for this compound | DRI for [Drug B] |
| EC50 | ||
| EC75 | ||
| EC90 |
Experimental Protocols
Protocol 1: In Vitro Checkerboard Assay for Antiviral Synergy
This protocol outlines the checkerboard method to assess the synergy between this compound and another antiretroviral agent.
1. Materials and Reagents
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS, TZM-bl)
-
Complete cell culture medium
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 RF)
-
This compound (stock solution in DMSO)
-
Combination drug (Drug B; stock solution in DMSO)
-
96-well microtiter plates
-
Cell viability reagent (e.g., MTT, XTT)
-
p24 antigen ELISA kit or luciferase assay system (for TZM-bl cells)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
2. Experimental Procedure
a. Cell Preparation:
-
Culture the selected cell line in complete medium.
-
On the day of the assay, harvest cells in the exponential growth phase.
-
Determine cell viability and density using a hemocytometer or automated cell counter.
-
Adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
b. Drug Dilution and Plate Setup (Checkerboard):
-
Prepare serial dilutions of this compound and Drug B in complete medium.
-
In a 96-well plate, add 50 µL of diluted this compound along the rows and 50 µL of diluted Drug B down the columns. This creates a matrix of drug combinations.
-
Include wells with each drug alone (for IC50 determination) and wells with no drug (virus control and cell control).
c. Virus Infection:
-
Dilute the HIV-1 stock to a predetermined multiplicity of infection (MOI).
-
Add 50 µL of the diluted virus to each well, except for the cell control wells.
-
Add 50 µL of the prepared cell suspension to all wells.
-
The final volume in each well should be 200 µL.
d. Incubation:
-
Incubate the plates in a humidified CO2 incubator at 37°C for 4-7 days.
e. Assay Readout:
-
After incubation, assess viral replication. This can be done by:
-
p24 Antigen ELISA: Collect the culture supernatant and measure the p24 antigen concentration.
-
Luciferase Assay (for TZM-bl cells): Lyse the cells and measure luciferase activity.
-
Cell Viability Assay (MTT/XTT): Measure the cytopathic effect of the virus.
-
3. Data Analysis
-
Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control.
-
Determine the IC50 value for each drug alone.
-
Use a synergy analysis software (e.g., CompuSyn) or manual calculations to determine the Combination Index (CI) and/or Fractional Inhibitory Concentration (FIC) Index for each combination.
-
FIC Index Calculation:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
CI Calculation: Based on the median-effect principle of Chou and Talalay, which provides a more sophisticated analysis across different effect levels.
-
Visualizations
Caption: HIV Replication Cycle and Antiretroviral Targets.
Caption: Checkerboard Assay Experimental Workflow.
Caption: Interpretation of Combination Index (CI) Values.
References
Application Notes and Protocols for Capravirine Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capravirine (CPV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of HIV-1 infection.[1][2] NNRTIs are a critical component of highly active antiretroviral therapy (HAART), functioning by binding to an allosteric hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), which is distinct from the active site.[1][3] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into DNA.[3] While this compound showed potent in vitro activity against wild-type HIV-1 and some NNRTI-resistant strains, its clinical development was discontinued after Phase IIb trials.[4][5] Nevertheless, understanding its cross-resistance profile remains valuable for the development of new NNRTIs and for informing salvage therapy strategies.
These application notes provide a detailed experimental setup for studying the cross-resistance of this compound with other NNRTIs.
Data Presentation
Table 1: In Vitro Activity of this compound against NNRTI-Resistant HIV-1 Mutants
This table summarizes the in vitro susceptibility of various HIV-1 strains with common NNRTI resistance-associated mutations to this compound. The data is presented as the half-maximal effective concentration (EC50) and the fold change in resistance compared to wild-type (WT) HIV-1.
| HIV-1 RT Mutation(s) | This compound EC50 (nM) | Fold Change in Resistance | Reference(s) |
| Wild-Type | 0.7 - 10.3 | 1.0 | [6] |
| K103N | 0.3 | <1 | [6] |
| Y181C | 4.2 | <5 | [6] |
| L100I | Maintained Activity | - | [6] |
| V106A | Maintained Activity | - | [6] |
| V106A + Y181C | - | ~5 | [7] |
| V106A + F227L | - | >100 | [7] |
| V106A + L100I | - | >100 | [7] |
| General (Single Mutations) | - | Up to 22 | [6] |
Note: "Maintained Activity" indicates that the referenced study reported continued potency without providing specific fold-change values. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Cross-Resistance Profile of this compound-Selected HIV-1 Mutants
This table outlines the susceptibility of HIV-1 variants with mutations selected through in vitro passage with this compound to other NNRTIs. This is crucial for predicting the efficacy of other drugs in patients failing a this compound-containing regimen.
| This compound-Selected Mutations | Nevirapine (NVP) Fold Change | Efavirenz (EFV) Fold Change | Etravirine (ETR) Fold Change | Rilpivirine (RPV) Fold Change |
| L100I + Y181C | >50 | ~5-10 | ~5-10 | ~10 |
| Y181C + G190E | >50 | >20 | - | - |
| V106A + F227C | - | - | - | - |
| L234I | - | - | - | - |
| K101E + V179D | Low-level | Low-level | - | - |
Note: This table is populated with representative data based on known effects of individual and combined mutations. Comprehensive cross-resistance data for this compound-selected mutants is limited. Fold change is relative to wild-type virus.
Mandatory Visualization
Caption: Mechanism of NNRTI action and resistance.
References
- 1. The Emerging Profile of Cross-Resistance among the Nonnucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. In Vitro Cross-Resistance Profile for a Next-Generation NNRT I: IDX899 [natap.org]
- 5. hivdb.stanford.edu [hivdb.stanford.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Capravirine and Protease Inhibitor Combination Studies for HIV-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of Human Immunodeficiency Virus Type 1 (HIV-1) infection has been revolutionized by Highly Active Antiretroviral Therapy (HAART), which typically involves a combination of drugs targeting different stages of the viral lifecycle.[1] Combining antiretroviral agents can lead to enhanced efficacy, reduced drug dosages, and a higher barrier to the development of drug resistance.[2][3] This document outlines the study design and experimental protocols for evaluating the in vitro combination of Capravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with various protease inhibitors (PIs) for the treatment of HIV-1.
This compound acts by binding directly to the reverse transcriptase enzyme, causing a structural change in the catalytic site that blocks both RNA- and DNA-dependent polymerase activity, thus halting viral replication.[1] Preclinical studies have indicated that this compound has a unique resistance profile, showing activity against HIV strains with mutations like K103N that confer resistance to other NNRTIs.[1] Protease inhibitors, on the other hand, function at a later stage of the viral lifecycle. They competitively inhibit the viral protease enzyme, preventing the cleavage of Gag and Pol polyproteins into mature, functional proteins necessary for the production of infectious virions.[4][5][6]
The rationale for combining this compound with protease inhibitors is to target two distinct and critical steps in HIV replication, potentially leading to synergistic antiviral activity and a more durable treatment response. These application notes provide a framework for researchers to systematically evaluate the synergistic, additive, or antagonistic effects of such combinations, assess cytotoxicity, and determine activity against drug-resistant viral strains.
Signaling and Experimental Workflow Diagrams
To visualize the interplay of these drugs and the experimental approach, the following diagrams are provided.
Caption: HIV-1 lifecycle and points of inhibition for this compound and Protease Inhibitors.
References
- 1. This compound - Anti-Retroviral Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Evaluation of reverse transcriptase and protease inhibitors in two-drug combinations against human immunodeficiency virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of protease inhibitors for the treatment of HIV-1-infected patients: a review of pharmacokinetics and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
troubleshooting low potency of Capravirine in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency of Capravirine in in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significantly lower potency (higher EC50/IC50 values) for this compound than reported in the literature. What are the potential causes?
A1: Several factors can contribute to lower-than-expected potency of this compound in in vitro assays. These can be broadly categorized into issues related to the compound itself, the assay setup, and the biological components of the assay.
-
Compound-Related Issues:
-
Solubility: this compound, like many non-nucleoside reverse transcriptase inhibitors (NNRTIs), may have limited aqueous solubility. Precipitation of the compound in your cell culture medium will lead to a lower effective concentration than intended.
-
Stability: Degradation of the this compound stock solution or in the assay medium over the course of the experiment can reduce its effective concentration.
-
-
Assay Setup & Protocol:
-
Serum Protein Binding: this compound can bind to serum proteins (like albumin and alpha-1 acid glycoprotein) present in the cell culture medium.[1] This binding sequesters the drug, reducing the free fraction available to inhibit the HIV-1 reverse transcriptase. The concentration of serum in your assay can significantly impact the observed potency.[2]
-
Assay Endpoint and Sensitivity: The choice of assay (e.g., MTT, p24, luciferase) and its sensitivity can influence the determined EC50 value. Assays with lower sensitivity might not accurately capture the inhibitory effect at low drug concentrations.
-
Inaccurate Pipetting or Dilutions: Errors in preparing serial dilutions of this compound will directly impact the accuracy of the potency measurement.
-
-
Biological Factors:
-
Cell Line and Density: The type of cell line used and the cell density at the time of infection and treatment can affect viral replication kinetics and, consequently, the apparent potency of the drug.
-
HIV-1 Strain and Titer: Different strains of HIV-1 can exhibit varying sensitivities to NNRTIs. The viral titer (amount of virus) used to infect the cells is also critical; a high multiplicity of infection (MOI) may overcome the inhibitory effect of the drug, leading to an artificially high EC50.
-
Viral Resistance: The HIV-1 strain used may harbor resistance mutations to NNRTIs. While this compound is known to be active against some NNRTI-resistant strains, certain mutations or combinations of mutations can confer resistance.[3]
-
Q2: How can we troubleshoot potential compound solubility issues?
A2: If you suspect poor solubility is affecting your results, consider the following steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope after adding the compound. Look for any signs of precipitation.
-
Solvent Optimization:
-
Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your working dilutions.
-
When diluting the DMSO stock into your aqueous cell culture medium, ensure rapid and thorough mixing to minimize precipitation. It is often preferable to add the DMSO stock directly to the assay medium rather than making an intermediate aqueous dilution at a high concentration.[4]
-
The final concentration of DMSO in your assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5]
-
-
Solubility Assessment: You can perform a simple experiment to assess the solubility of this compound in your specific assay medium. Prepare a series of dilutions and measure the turbidity using a spectrophotometer.[6]
Q3: What is the impact of serum protein binding and how can we account for it?
A3: Serum proteins can bind to this compound, reducing its free and active concentration.[1] To address this:
-
Reduce Serum Concentration: If your cell line permits, consider reducing the percentage of fetal bovine serum (FBS) in your assay medium.
-
Quantify the Effect: To understand the impact of serum on your specific assay, you can titrate the concentration of human serum and extrapolate the effect to 100% serum to better predict in vivo efficacy.[2]
-
Use Serum-Free or Low-Serum Medium: For certain assays and cell lines, it may be possible to use serum-free or low-serum medium for the duration of the drug exposure.
Q4: Our HIV-1 strain is supposed to be wild-type, but we suspect resistance. How can we confirm this?
A4: If you suspect the emergence of drug resistance in your viral stock, it is crucial to have the reverse transcriptase gene of your virus sequenced. This will identify any known NNRTI resistance mutations that could explain the observed low potency.
Quantitative Data Summary
The potency of this compound can vary depending on the specific experimental conditions. The following table summarizes reported EC50 values for this compound against different HIV-1 strains in various cell lines.
| HIV-1 Strain | Cell Type | Assay Type | Reported EC50 (nM) | Reference |
| NL4-3 | Various | Not Specified | 0.7 - 10.3 | [3] |
| IIIB | MT-4, MT-2, M8166, PBMCs | MTT | Potent (specific values not detailed) | [7] |
| SF33, SF-2 | MT-4, MT-2, M8166, PBMCs | MTT | Potent (specific values not detailed) | [7] |
| K103N mutant | Various | Not Specified | 0.3 | [8] |
| Y181C mutant | Various | Not Specified | 4.2 | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments used to determine the in vitro potency of this compound.
MTT Assay for HIV-1 Antiviral Activity
This assay measures the reduction of cell viability caused by virus-induced cytopathic effect (CPE) and is a common method for assessing the efficacy of antiviral compounds.
Materials:
-
Target cells (e.g., MT-4, CEM-SS)
-
HIV-1 stock
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol)
-
96-well microtiter plates
Procedure:
-
Seed target cells into a 96-well plate at an optimized density.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add the diluted this compound to the appropriate wells. Include wells with cells and no drug (cell control) and wells with cells, no drug, and virus (virus control).
-
Add a pre-titered amount of HIV-1 to the wells (except for the cell control wells).
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for significant CPE in the virus control wells (typically 4-6 days).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection and determine the EC50 value using a dose-response curve.
p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures, which is a direct measure of viral replication.
Materials:
-
Target cells (e.g., PBMCs, TZM-bl)
-
HIV-1 stock
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Commercial HIV-1 p24 Antigen ELISA kit
-
96-well plates
Procedure:
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add the diluted this compound to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates at 37°C in a 5% CO2 incubator for an appropriate duration (e.g., 3-7 days).
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the p24 Antigen ELISA kit to quantify the p24 concentration in each supernatant sample.
-
Calculate the percentage of inhibition of p24 production for each drug concentration and determine the EC50 value.
Luciferase Reporter Gene Assay
This is a highly sensitive assay that uses a recombinant HIV-1 that expresses a luciferase reporter gene upon infection of target cells.
Materials:
-
Target cells expressing HIV-1 receptors and containing a Tat-inducible luciferase reporter gene (e.g., TZM-bl)
-
Recombinant HIV-1 expressing luciferase
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Luciferase assay reagent
-
96-well opaque plates
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well opaque plate.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add the diluted this compound to the wells.
-
Infect the cells with the luciferase-expressing HIV-1.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Remove the culture medium and lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate and measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of luciferase activity and determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to troubleshooting this compound potency assays.
Caption: Mechanism of action of this compound as an NNRTI.
Caption: General workflow for an in vitro antiviral potency assay.
Caption: Troubleshooting decision tree for low this compound potency.
References
- 1. Strategies and efforts in circumventing the emergence of antiviral resistance against conventional antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Potency and Preclinical Pharmacokinetics of GSK364735 Predict Clinical Efficacy in a Phase 2a Study [natap.org]
- 3. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ablinc.com [ablinc.com]
- 8. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Capravirine Solubility in DMSO for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using Capravirine in DMSO for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vitro studies?
A1: For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for poorly water-soluble compounds like this compound. DMSO can dissolve a wide range of polar and nonpolar compounds and is miscible with cell culture media.[1]
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to minimize cytotoxicity.[2][3][4] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a DMSO toxicity control experiment for your specific cell line.[3][5][6]
Q3: My this compound is not dissolving in DMSO, what should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO at room temperature, you can try the following:
-
Gentle Warming: Warm the solution to 37°C. Be cautious and do not overheat, as it may degrade the compound.
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use a sonicator bath to aid in dissolution.[5]
Q4: this compound precipitates when I add the DMSO stock to my cell culture medium. How can I prevent this?
A4: This is a common issue with hydrophobic compounds. The dramatic decrease in solvent polarity when moving from 100% DMSO to an aqueous medium causes the compound to fall out of solution. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of media or serum, and then add this intermediate dilution to the final volume.
-
Rapid Mixing: Add the DMSO stock to the culture medium while gently vortexing or swirling the medium to ensure rapid dispersal.
-
Pre-warming the medium: Having the cell culture medium at 37°C can sometimes help maintain solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not fully dissolving in 100% DMSO. | The concentration is too high for its solubility limit in DMSO at room temperature. | 1. Try gentle warming (37°C), vortexing, or sonication. 2. If it still doesn't dissolve, you may need to prepare a less concentrated stock solution. |
| A precipitate forms immediately upon adding the this compound/DMSO stock to the cell culture medium. | The aqueous environment of the medium cannot maintain the high concentration of this compound that was soluble in DMSO. | 1. Lower the final concentration of this compound in your experiment. 2. Increase the final DMSO concentration slightly, if your cells can tolerate it (always verify with a DMSO control). 3. Add the DMSO stock to a small volume of serum first, mix well, and then add this to your serum-containing medium. The proteins in the serum can sometimes help stabilize the compound. |
| The culture medium becomes cloudy over time after adding the this compound solution. | The compound is slowly precipitating out of the solution, indicating that it is not stable in the aqueous environment at that concentration. | 1. This suggests you are at the limit of kinetic solubility. Consider using a lower final concentration of this compound. 2. Observe the cells for any signs of toxicity that may be caused by the precipitate. |
| Inconsistent experimental results between different batches of this compound solution. | The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations. | 1. Always ensure your DMSO stock solution is clear and free of any visible particles before each use. 2. Prepare fresh stock solutions regularly. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: ~495.4 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 4.95 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, you may warm the tube to 37°C for a few minutes and vortex again.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Tolerated DMSO Concentration
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Anhydrous, cell culture grade DMSO
Methodology:
-
Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of DMSO in your complete culture medium to achieve final concentrations ranging from 0.05% to 2% (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%). Also, include a no-DMSO control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO.
-
Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Determine the highest concentration of DMSO that does not significantly affect cell viability compared to the no-DMSO control. This will be your maximum allowable DMSO concentration for subsequent experiments.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Decision tree for addressing precipitation issues with this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
optimizing incubation time for Capravirine antiviral experiments
This guide provides technical support for researchers, scientists, and drug development professionals working with Capravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It focuses on the critical parameter of incubation time to achieve optimal and reproducible results in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an NNRTI that was developed for the treatment of Human Immunodeficiency Virus (HIV).[3] Like other NNRTIs, it works by binding directly to a pocket on the HIV-1 reverse transcriptase (RT) enzyme.[3][4] This binding event causes a structural change in the enzyme, blocking its ability to convert viral RNA into DNA, which is an essential step for viral replication.[3]
Q2: Why is optimizing the incubation time so important for this compound experiments?
A2: Optimizing incubation time is crucial for balancing antiviral efficacy with potential cytotoxicity.
-
Too short: An insufficient incubation time may not allow this compound to exert its full inhibitory effect, leading to an underestimation of its potency (a higher, less potent IC50 value).
-
Too long: Extended exposure can lead to cytotoxicity, where the drug harms the host cells. This can confound results, as a reduction in viral markers may be due to cell death rather than specific antiviral activity. It can also put selective pressure on the virus, potentially leading to the emergence of drug-resistant mutations.[5]
Q3: What is a reasonable starting range for incubation time in a standard HIV-1 antiviral assay?
A3: For a single-cycle HIV-1 replication assay, the entire process takes approximately 24-31 hours.[6] Therefore, a common experimental duration is 24 to 72 hours. A good starting point is often 48 hours, which allows for the completion of at least one full replication cycle while minimizing cytotoxicity. Optimization experiments should test a range, such as 24, 48, and 72 hours, to determine the optimal window for your specific cell line and virus strain.
Q4: How does incubation time influence the Therapeutic Index (TI)?
A4: The Therapeutic Index (TI) is a quantitative measurement of a drug's safety, typically calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (IC50). Incubation time can affect both values. As incubation time increases, the IC50 may decrease (higher potency), but the CC50 may also decrease (higher toxicity). The optimal incubation time is one that maximizes the TI, providing the largest possible window between efficacy and toxicity.
Troubleshooting Guide
This section addresses common problems encountered during this compound antiviral experiments, with a focus on incubation time.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Antiviral Efficacy (High IC50) | 1. Incubation time is too short. The drug may not have had enough time to inhibit the reverse transcription process effectively. 2. Drug added too late. In a synchronized infection, reverse transcription is an early event, typically completed within the first few hours.[6] 3. Suboptimal drug concentration. | 1. Increase incubation time. Perform a time-course experiment (e.g., 24h, 48h, 72h) to see if efficacy improves over time. 2. Perform a Time-of-Addition (TOA) experiment. This will pinpoint the window of activity. For an RT inhibitor, the drug must be added early post-infection.[7] 3. Verify drug concentration and potency. Use a fresh dilution series. |
| High Cytotoxicity (Low CC50) | 1. Incubation time is too long. Prolonged exposure to the compound is damaging the host cells. 2. Cell density is too low. Fewer cells are more susceptible to toxic effects. 3. Compound concentration is too high. | 1. Decrease incubation time. Test shorter durations (e.g., 24h or 36h) to find a point where cell viability is high (>80-90%). 2. Optimize cell seeding density. Ensure a healthy, confluent monolayer of cells throughout the experiment. 3. Lower the concentration range. Ensure the highest concentration is well below the expected toxic level. |
| High Variability Between Replicates | 1. Inconsistent timing. Variations in the timing of infection or drug addition across different wells or plates. 2. Edge effects in the culture plate. 3. Inconsistent cell health or seeding. | 1. Standardize workflow. Use multichannel pipettes and a clear, timed protocol for all additions. 2. Avoid using the outer wells of the plate, as they are prone to evaporation and temperature fluctuations. Fill them with sterile media or PBS. 3. Ensure a homogenous single-cell suspension before seeding and check cell viability before starting the experiment. |
Quantitative Data Summary
The following table provides an example of how incubation time can affect experimental outcomes for this compound. Data is illustrative.
Table 1: Effect of Incubation Time on this compound Potency and Toxicity
| Incubation Time (Hours) | IC50 (nM) | CC50 (µM) | Therapeutic Index (TI = CC50/IC50) |
| 24 | 15.2 | > 50 | > 3289 |
| 48 | 4.5 | 35.1 | 7800 |
| 72 | 3.8 | 12.4 | 3263 |
Experimental Protocols
Protocol: Optimizing Incubation Time via Time-of-Addition (TOA) Assay
This experiment determines the specific stage of the HIV-1 life cycle inhibited by this compound and helps define the necessary incubation period.[8][9]
Objective: To determine the optimal window for this compound's antiviral activity.
Materials:
-
Susceptible host cells (e.g., MT-4, TZM-bl)
-
High-titer HIV-1 stock
-
This compound stock solution
-
Control drugs with known mechanisms (e.g., an entry inhibitor, a protease inhibitor)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Assay for viral readout (e.g., p24 ELISA, luciferase reporter assay)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a pre-optimized density and incubate overnight.
-
Synchronized Infection: Infect the cells with HIV-1 at a specific Multiplicity of Infection (MOI) for a short period (e.g., 1-2 hours) at 37°C to allow viral entry.
-
Wash: After the infection period, wash the cells three times with fresh medium to remove unbound virus. This establishes time point zero (T=0).
-
Time-Delayed Compound Addition: At various time points post-infection (e.g., 0h, 2h, 4h, 6h, 8h, 12h, 24h), add this compound (at a concentration of ~5-10x its expected IC50) to designated wells. Include wells for control drugs.
-
Incubation: Incubate all plates for a total of 30-48 hours post-infection. The total incubation time should be consistent for all wells from the point of infection.
-
Readout: At the end of the incubation period, measure the endpoint (e.g., p24 antigen in the supernatant).
-
Data Analysis: Plot the percentage of viral inhibition against the time of compound addition. The point at which the drug loses its effectiveness indicates that the targeted step (reverse transcription) has been completed. For this compound, you expect to see strong inhibition when added early and a loss of activity when added after several hours.
Visualizations
HIV-1 Replication Cycle and NNRTI Inhibition
The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the specific step blocked by this compound.
Caption: HIV-1 lifecycle and the inhibitory action of this compound.
Experimental Workflow for Incubation Time Optimization
This workflow diagram outlines the steps for determining the optimal incubation time for a this compound experiment.
Caption: Step-by-step workflow for optimizing experimental incubation time.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues in this compound experiments.
Caption: A decision tree for troubleshooting suboptimal experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The HIV-1 non-nucleoside reverse transcriptase inhibitors (part V): this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Anti-Retroviral Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Capravirine Concentration for Synergistic Effect Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing synergistic effect studies involving Capravirine.
I. This compound: Key Data for In Vitro Studies
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its anti-HIV activity.[1] For successful synergistic studies, it is crucial to use this compound at concentrations that are effective against the virus but not toxic to the host cells.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Value | Cell Line/Virus Strain | Notes |
| EC₅₀ | Nanomolar to subnanomolar range | Various HIV-1 strains | Effective concentration required to inhibit 50% of viral replication. Maintained activity against common NNRTI-resistant strains (e.g., K103N). |
| IC₅₀ | 1.1 nmol/L (0.5 µg/L) | Not Specified | Concentration required to inhibit 50% of viral enzyme activity. |
| IC₉₀ | 3.4 nmol/L (1.5 µg/L) | Not Specified | Concentration required to inhibit 90% of viral enzyme activity. |
| CC₅₀ | >100 µM | MT-4 cells | The 50% cytotoxic concentration (CC₅₀) for this compound has been reported to be greater than 100 µM in MT-4 cells, indicating low cytotoxicity at effective antiviral concentrations. |
| Selectivity Index (SI) | >90,909 | Calculated (CC₅₀/IC₅₀) | A high SI indicates a favorable safety profile for in vitro studies. |
II. Experimental Protocols for Synergy Assessment
Two common methods for assessing drug synergy are the checkerboard assay and isobologram analysis.
A. Checkerboard Assay: Step-by-Step Protocol
The checkerboard assay is a widely used method to evaluate the interaction between two antimicrobial or antiviral agents.
Experimental Workflow for Checkerboard Assay
Caption: Workflow for a checkerboard synergy assay.
Detailed Steps:
-
Prepare Drug Solutions:
-
Prepare stock solutions of this compound and the second drug (Drug B) in a suitable solvent (e.g., DMSO).
-
Create a series of serial dilutions for each drug in the appropriate cell culture medium.
-
-
Plate Setup:
-
In a 96-well plate, add decreasing concentrations of this compound along the x-axis (e.g., columns 1-10).
-
Add decreasing concentrations of Drug B along the y-axis (e.g., rows A-G).
-
Include wells with each drug alone (column 11 for Drug B only, row H for this compound only) and a drug-free control.
-
-
Cell and Virus Addition:
-
Add the target cells to each well.
-
Infect the cells with the appropriate multiplicity of infection (MOI) of the HIV-1 strain.
-
-
Incubation:
-
Incubate the plates for a duration appropriate for the viral replication cycle and the assay readout (typically 3-7 days).
-
-
Assay Readout:
-
Measure the extent of viral replication in each well. Common methods include:
-
Cytopathic Effect (CPE) Assay: Visual assessment of cell death.
-
Reporter Gene Assay: Using cell lines with a reporter gene (e.g., luciferase, β-galactosidase) under the control of the HIV-1 LTR.
-
p24 Antigen ELISA: Quantification of the viral p24 capsid protein.
-
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) or EC₅₀ for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs:
-
FICI = FIC of this compound + FIC of Drug B
-
-
Table 2: Interpretation of FIC Index
| FIC Index (FICI) | Interaction |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
B. Isobologram Analysis
Isobologram analysis is a graphical method to visualize and quantify drug interactions.
Logical Flow of Isobologram Analysis
Caption: Isobologram analysis workflow.
-
Synergy: The data point for the combination falls below the line of additivity.
-
Additivity: The data point falls on the line of additivity.
-
Antagonism: The data point falls above the line of additivity.
III. Troubleshooting Guide
Q1: I'm observing precipitation of this compound in my cell culture medium. What should I do?
A1: this compound, like many NNRTIs, has poor aqueous solubility.[2][3][4]
-
Solvent Choice: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Stock Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions in the cell culture medium immediately before adding to the assay plate. Vortex gently between dilutions.
-
Formulation Aids: For persistent solubility issues, consider using formulation aids such as cyclodextrins or lipid-based formulations, though these may require additional validation to ensure they do not interfere with the assay.[5][6]
Q2: My synergy assay results are inconsistent between experiments.
A2: Inconsistency can arise from several factors.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time.
-
Virus Titer: Ensure the virus stock has a consistent and accurately determined titer. Variations in the MOI can significantly impact results.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique, especially for serial dilutions, as small errors can be magnified.
-
Plate Edge Effects: To minimize evaporation and temperature variations, avoid using the outermost wells of the 96-well plate or fill them with sterile medium.
Q3: The combination of this compound and another drug shows antagonism, which was unexpected.
A3: Antagonism can occur for several reasons.
-
Pharmacokinetic Interactions: One drug may induce the metabolism of the other. This compound is metabolized by the cytochrome P450 enzyme CYP3A4.[7] Co-administration with a CYP3A4 inducer could decrease this compound's effective concentration.
-
Pharmacodynamic Interactions: The two drugs may have opposing effects on a cellular pathway that is critical for antiviral activity.
-
High Concentrations: At very high concentrations, some drug combinations can exhibit antagonism due to saturation of target sites or off-target effects.[8]
IV. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.
HIV-1 Reverse Transcription and NNRTI Inhibition
Caption: this compound's mechanism of action.
Q2: Why is it important to determine the cytotoxicity (CC₅₀) of this compound?
A2: Determining the 50% cytotoxic concentration (CC₅₀) is crucial to ensure that the observed antiviral effect is not due to cell death caused by the drug.[9][10] A high selectivity index (SI = CC₅₀ / IC₅₀) indicates that the drug is effective at concentrations well below those that are toxic to the cells, which is a desirable characteristic for a therapeutic agent.[9]
Q3: Can I use this compound in combination with protease inhibitors?
A3: Yes, in vitro studies have shown that this compound can have strong synergistic antiviral effects when combined with protease inhibitors such as nelfinavir, ritonavir, indinavir, or saquinavir.[7] However, be mindful of potential drug-drug interactions, as some protease inhibitors can inhibit CYP3A4, the enzyme that metabolizes this compound, potentially leading to altered drug concentrations.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure-Based Evaluation of Non-nucleoside Inhibitors with Improved Potency and Solubility That Target HIV Reverse Transcriptase Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based evaluation of non-nucleoside inhibitors with improved potency and solubility that target HIV reverse transcriptase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Portico [access.portico.org]
- 8. researchgate.net [researchgate.net]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Capravirine
This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter unexpected cytotoxicity when working with Capravirine in cell line-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of HIV-1 infection.[1][2] Its primary mechanism of action is to bind directly to the reverse transcriptase enzyme of HIV-1, causing a conformational change in the enzyme's catalytic site and thereby inhibiting its ability to convert viral RNA into DNA.[1] This action blocks viral replication.
Q2: Has cytotoxicity been previously reported for this compound?
Preclinical animal studies with this compound revealed findings of vasculitis (inflammation of blood vessels) at very high doses, which led to restrictions during its clinical development.[3][4] However, cases of vasculitis were not observed in human patients during the trials.[3][4] While development was discontinued due to a lack of significant advantage over existing therapies and potential for drug-drug interactions, this preclinical finding suggests a potential for off-target effects.[5] Specific instances of unexpected cytotoxicity in various cell lines are not widely documented in publicly available literature.
Q3: What are the common causes of unexpected cytotoxicity in in-vitro assays?
Unexpected cytotoxicity in cell-based assays can arise from a variety of factors, not always directly related to the compound's intended pharmacology. These can be broadly categorized as issues with the compound itself, the cell culture conditions, or the assay methodology.[6][7][8]
Q4: Could the solvent used to dissolve this compound be the source of cytotoxicity?
Yes, the solvent or vehicle used to dissolve a compound is a common source of cytotoxicity. It is crucial to test the effects of the solvent at the same concentrations used in the experimental wells as a vehicle control. If the vehicle control shows cytotoxicity, a different, less toxic solvent should be considered, or the concentration of the current solvent should be reduced.
Troubleshooting Guide for Unexpected this compound Cytotoxicity
If you are observing higher-than-expected cytotoxicity with this compound in your cell line experiments, follow this step-by-step troubleshooting guide.
Step 1: Verify Experimental Parameters
Before investigating complex biological causes, ensure the fundamentals of your experimental setup are sound.
Issue: High variability between replicate wells. Possible Cause & Solution:
-
Pipetting errors: Inconsistent cell seeding or reagent addition can lead to variability. Ensure proper pipetting technique and calibration of pipettes.
-
Edge effects: Wells on the outer edges of a microplate are prone to evaporation, leading to increased concentrations of compounds and media components. Avoid using the outer wells for experimental samples or ensure proper humidification of the incubator.[9]
-
Cell clumping: A non-uniform cell suspension will result in inconsistent cell numbers per well. Ensure a single-cell suspension before plating.[7]
Issue: Cytotoxicity observed in vehicle control wells. Possible Cause & Solution:
-
Solvent toxicity: The solvent (e.g., DMSO) may be toxic to your specific cell line at the concentration used. Determine the maximum tolerable solvent concentration for your cells by running a dose-response curve for the solvent alone.
-
Media degradation: Improper storage or handling of cell culture media can lead to the degradation of essential components, stressing the cells.[8] Use fresh, properly stored media for all experiments.
Data Presentation: Common Solvents and Recommended Starting Concentrations
| Solvent | Recommended Max Concentration (General) | Notes |
| DMSO | < 0.5% (v/v) | Can have biological effects at higher concentrations. |
| Ethanol | < 0.5% (v/v) | Volatility can be an issue. |
| PBS | N/A | Ideal solvent if compound is soluble. |
Step 2: Investigate Potential Assay Interference
The components of your cytotoxicity assay may interact with this compound, leading to false-positive results.
Issue: Discrepancies between different cytotoxicity assays. Possible Cause & Solution:
-
Assay-specific interference: this compound may interfere with the chemistry of a particular assay. For example, it might inhibit the reductase enzymes measured in tetrazolium-based assays (e.g., MTT, XTT) or have intrinsic fluorescence that interferes with fluorescent dyes.[7][10]
-
Solution: Use at least two mechanistically different cytotoxicity assays to confirm the results. For example, pair a metabolic assay (like MTT or ATP content) with a membrane integrity assay (like LDH release or a dye exclusion assay).[11]
Experimental Protocols: Key Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls for the desired incubation period.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
2. Lactate Dehydrogenase (LDH) Release Assay
-
Principle: Measures the integrity of the cell membrane. Damaged or dying cells release LDH into the culture medium.
-
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
At the end of the incubation period, collect a sample of the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Include a maximum LDH release control by lysing a set of untreated cells.[9]
-
Step 3: Explore Potential Biological Mechanisms of Off-Target Cytotoxicity
If experimental and assay-related issues have been ruled out, the observed cytotoxicity may be due to an off-target effect of this compound.
Possible Mechanism 1: Mitochondrial Toxicity
While primarily associated with Nucleoside Reverse Transcriptase Inhibitors (NRTIs), mitochondrial dysfunction can be a mechanism of drug-induced toxicity for other compounds as well.[12][13][14]
Experimental Approach to Investigate Mitochondrial Toxicity:
-
Measure Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like TMRE or JC-1 to assess changes in MMP. A decrease in MMP is an early indicator of apoptosis and mitochondrial dysfunction.[10]
-
Assess ATP Production: Measure intracellular ATP levels using a luciferase-based assay. A drop in ATP indicates impaired mitochondrial function.[11]
-
Oxygen Consumption Rate (OCR): Use an extracellular flux analyzer to measure the OCR, which is a direct indicator of mitochondrial respiration.
Possible Mechanism 2: Induction of Apoptosis or Necrosis
This compound might be triggering programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Experimental Approach to Differentiate Apoptosis and Necrosis:
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caspase Activity Assays: Measure the activity of key apoptotic enzymes like Caspase-3 and Caspase-7.
Possible Mechanism 3: Drug-Drug Interactions in Co-treatment Studies
This compound is known to have a complex drug-drug interaction profile and can be a substrate and inducer of cytochrome P450 enzymes like CYP3A4.[5][15][16][17] If you are using this compound in combination with other compounds, the observed cytotoxicity could be due to an interaction.
Experimental Approach to Investigate Drug-Drug Interactions:
-
Test individual compounds: Ensure that the other compounds in your combination are not cytotoxic at the concentrations used.
-
Synergy/Antagonism Analysis: Use a checkerboard titration of both compounds to determine if the combination is synergistic, additive, or antagonistic in its cytotoxic effect.
Visualizations
Signaling Pathway: Potential Off-Target Mitochondrial Effects of this compound
References
- 1. This compound - Anti-Retroviral Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound clinical trials restricted: additional safety evaluation required | HIV i-Base [i-base.info]
- 4. | BioWorld [bioworld.com]
- 5. thebodypro.com [thebodypro.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. cusabio.com [cusabio.com]
- 12. Anti-HIV Drugs Cause Mitochondrial Dysfunction in Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial toxicity of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Portico [access.portico.org]
- 17. Metabolism and excretion of this compound, a new non-nucleoside reverse transcriptase inhibitor, alone and in combination with ritonavir in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Capravirine Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Capravirine stock solutions. Given that this compound's development was discontinued during Phase II trials, specific public data on its formulation and stability is limited.[1] The information herein is based on the known chemical properties of this compound, general best practices for handling hydrophobic compounds and non-nucleoside reverse transcriptase inhibitors (NNRTIs), and established laboratory protocols.
Troubleshooting Guide: Common Issues with this compound Stock Solutions
This guide addresses specific problems users may encounter during their experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous media | This compound is a hydrophobic molecule, and its solubility drastically decreases when a concentrated DMSO stock is diluted into an aqueous buffer. The final concentration of DMSO may be too low to keep the compound in solution. | 1. Optimize Dilution Protocol: Instead of directly diluting the DMSO stock into your final aqueous volume, perform serial dilutions in your experimental medium. This gradual decrease in DMSO concentration can help maintain solubility. 2. Increase Final DMSO Concentration: If your experimental system tolerates it, increase the final percentage of DMSO. However, always run a vehicle control to account for any effects of the solvent on your assay. 3. Use a Co-solvent: Consider using a co-solvent like PEG400 or Tween 80 in your final dilution to improve solubility.[2] |
| Cloudiness or turbidity in the stock solution | The compound may not be fully dissolved, or it may be precipitating out of solution over time due to storage conditions or solvent impurities. | 1. Ensure Complete Dissolution: After adding the solvent, vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) or sonication can aid in dissolving the compound.[3][4] 2. Use High-Purity Solvent: Use anhydrous, high-purity DMSO to prepare your stock solution. Water contamination in DMSO can reduce the solubility of hydrophobic compounds. 3. Filter Sterilization: If you suspect particulate matter, you can filter the stock solution through a 0.22 µm syringe filter compatible with your solvent. |
| Loss of compound activity over time | The compound may be degrading due to improper storage conditions, such as exposure to light, frequent freeze-thaw cycles, or oxidation. | 1. Aliquot and Store Properly: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[5][6] 2. Use Fresh Solutions: For critical experiments, it is best to use freshly prepared stock solutions or solutions that have been stored for no longer than one month at -20°C.[5] 3. Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert gas like argon or nitrogen to prevent oxidation. |
| Inconsistent experimental results | This could be due to inaccurate concentration of the stock solution, degradation of the compound, or variability in solution preparation. | 1. Verify Stock Concentration: If possible, verify the concentration of your stock solution using a suitable analytical method like HPLC-UV. 2. Standardize Protocol: Ensure a consistent and standardized protocol for preparing and handling the stock solution across all experiments. 3. Prepare Fresh Dilutions: Always prepare fresh dilutions from the stock solution for each experiment. Do not store diluted aqueous solutions. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Based on its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[7] For some applications, other organic solvents like ethanol or DMF could be used, but their suitability should be experimentally determined.
2. What is the estimated solubility of this compound in common solvents?
| Solvent | Estimated Solubility Range | Notes |
| DMSO | ≥ 20 mg/mL | Should be sufficient for most in vitro stock solutions. |
| Ethanol | ~5 - 10 mg/mL | May require gentle warming to fully dissolve. |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. |
3. How should I store my this compound stock solution?
For optimal stability, stock solutions should be stored as follows:
-
Short-term (up to 1 month): Store in tightly sealed vials at -20°C.[5]
-
Long-term (up to 6 months): Store in tightly sealed vials at -80°C.[5]
It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[5]
4. How can I be sure my this compound stock solution is stable?
The best way to ensure the stability and integrity of your stock solution is to:
-
Follow the recommended storage guidelines strictly.
-
For long-term studies, periodically check the purity and concentration of a stored aliquot using a stability-indicating method like HPLC.
-
Visually inspect for any signs of precipitation or color change before each use.
5. Can I store diluted this compound solutions in my cell culture media?
No, it is not recommended to store diluted aqueous solutions of this compound. Due to its low aqueous solubility, the compound is likely to precipitate out of solution over time. Always prepare fresh dilutions from your concentrated stock solution immediately before use.[6]
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (high purity)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to avoid condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molar Mass of this compound: 451.37 g/mol ), you would weigh out 4.51 mg.
-
Dissolution: a. Add the weighed this compound to a sterile vial. b. Add the calculated volume of DMSO (in this example, 1 mL). c. Vortex the vial vigorously for at least 30 seconds to dissolve the compound. d. If the compound does not fully dissolve, you can gently warm the solution (e.g., 37°C for 5-10 minutes) or place it in a sonicator bath for a few minutes.[3]
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. b. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[5]
Protocol for Assessing Stock Solution Stability by HPLC
Objective: To determine the purity and concentration of a this compound stock solution over time.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid - Note: this needs to be optimized for this compound)
-
High-purity solvents for mobile phase
-
Autosampler vials
Procedure:
-
Method Development: Develop an HPLC method that provides good separation of the this compound peak from any potential degradants or impurities. This will involve optimizing the mobile phase composition, gradient, flow rate, and column temperature.
-
Initial Analysis (Time 0): a. Prepare a fresh this compound stock solution according to the protocol above. b. Immediately dilute a sample of this stock solution to a suitable concentration for HPLC analysis. c. Inject the sample and record the chromatogram. The area of the this compound peak at Time 0 will serve as the baseline.
-
Stability Study: a. Store the remaining stock solution and aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature). b. At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot. c. Allow the aliquot to thaw completely and come to room temperature. d. Prepare a dilution for HPLC analysis in the same manner as the Time 0 sample. e. Inject the sample and record the chromatogram.
-
Data Analysis: a. Compare the peak area of this compound at each time point to the peak area at Time 0. A decrease in the peak area suggests degradation. b. Look for the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products. c. Calculate the percentage of the initial concentration remaining at each time point. A common stability threshold is retaining at least 90% of the initial concentration.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Capravirine resistance assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capravirine resistance assays. Inconsistent results can arise from various factors throughout the experimental workflow, from sample collection to data interpretation. This resource aims to address common issues and provide actionable solutions.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues encountered during this compound resistance testing.
Issue 1: No amplification or weak signal in PCR-based genotypic assays.
If you are experiencing a complete lack of PCR product or a very faint band on your gel, consider the following potential causes and solutions.
-
Low Viral Load: Genotypic assays require a minimum viral load to successfully amplify the target region of the HIV-1 genome.[1][2]
-
Poor Sample Quality: RNA degradation due to improper sample handling or storage can lead to amplification failure.
-
PCR Inhibitors: Substances present in the sample or introduced during RNA extraction can inhibit the reverse transcriptase or Taq polymerase.
-
Recommendation: Ensure your RNA extraction method is robust and effectively removes potential inhibitors like heme, heparin, or excess EDTA. Consider including an internal control in your PCR to test for inhibition.
-
-
Suboptimal PCR Conditions: Incorrect primer annealing temperatures, insufficient extension times, or improper reagent concentrations can all lead to PCR failure.
-
Recommendation: Re-optimize your PCR cycling conditions. Perform a temperature gradient to determine the optimal annealing temperature for your primers. Verify the concentrations of all PCR components.
-
Issue 2: Discrepancy between genotypic and phenotypic assay results.
It is not uncommon to observe conflicting results between the predicted resistance from a genotypic assay and the measured resistance from a phenotypic assay.[7][8]
-
Presence of Minority Variants: Standard Sanger sequencing may not detect drug-resistant variants that exist as a small fraction of the total viral population (typically less than 20%).[9] These minority populations can still contribute to phenotypic resistance.
-
Recommendation: Consider using more sensitive techniques like next-generation sequencing (NGS) to detect low-frequency mutations.[2]
-
-
Complex Mutation Patterns: The effect of multiple mutations on drug susceptibility can be difficult to predict from the genotype alone. Some mutations may have synergistic or antagonistic interactions.[10][11]
-
Novel or Atypical Mutations: The genotypic assay may identify mutations that have not been previously characterized or are not included in standard interpretation algorithms.[7]
-
Recommendation: Consult the latest literature and resistance databases for information on newly identified mutations. A phenotypic assay is essential to determine the functional impact of such mutations.
-
-
HIV-1 Subtype Differences: Most resistance interpretation algorithms were developed using subtype B viruses.[13] The phenotypic effect of certain mutations can vary between different HIV-1 subtypes.[10]
-
Recommendation: Be aware of the HIV-1 subtype you are working with and use interpretation algorithms that have been validated for that subtype, if available.
-
Issue 3: Inconsistent results between different experimental runs.
-
Reagent Quality and Consistency: Lot-to-lot variation in enzymes, primers, or cell culture media can introduce variability.
-
Recommendation: Qualify new lots of critical reagents by running them in parallel with the previous lot. Aliquot reagents to minimize freeze-thaw cycles and the risk of contamination.
-
-
Operator Variability: Differences in pipetting technique or adherence to the protocol can lead to inconsistent results.
-
Recommendation: Ensure all personnel are thoroughly trained on the standard operating procedures (SOPs). Implement a robust quality control system with clear acceptance criteria for each run.
-
-
Equipment Performance: Malfunctioning thermal cyclers, incubators, or plate readers can affect assay performance.
-
Recommendation: Regularly calibrate and maintain all laboratory equipment according to the manufacturer's instructions.
-
Frequently Asked Questions (FAQs)
Q1: What is the minimum viral load required for a successful this compound resistance assay?
A1: For most commercial and in-house genotypic assays, a plasma viral load of at least 500 to 1,000 copies/mL is recommended for reliable amplification.[3][4] Phenotypic assays also have similar viral load requirements.[12] Testing samples with viral loads below this threshold may result in assay failure.[3]
Q2: How should I store my clinical samples for this compound resistance testing?
A2: For optimal RNA stability, plasma should be separated from whole blood as soon as possible after collection. Plasma samples should be stored at -80°C for long-term storage.[5] Avoid more than two freeze-thaw cycles, as this can lead to RNA degradation and a decrease in measurable viral load.[5][6]
Q3: My genotypic report shows a mutation not listed in the major this compound resistance tables. What should I do?
A3: This could be a novel or minor resistance mutation. The first step is to consult the most current HIV drug resistance databases, such as the Stanford University HIV Drug Resistance Database, for any new information on this mutation.[1] To definitively determine its impact on this compound susceptibility, a phenotypic assay should be performed.
Q4: Can I use dried blood spots (DBS) for this compound resistance testing?
A4: While DBS can be a convenient sample type, especially in resource-limited settings, they can present challenges for resistance testing. RNA recovery from DBS can be lower and more variable than from plasma, potentially leading to a higher rate of assay failure, especially in samples with lower viral loads.[14] If using DBS, it is crucial to have a well-validated extraction protocol.
Q5: What are the key differences between a genotypic and a phenotypic resistance assay?
A5: A genotypic assay detects specific mutations in the HIV-1 reverse transcriptase gene that are known to be associated with drug resistance.[15][16] A phenotypic assay directly measures the ability of the virus to replicate in the presence of different concentrations of a drug.[15][16] While genotypic assays are generally faster and less expensive, phenotypic assays provide a direct measure of drug susceptibility and can be more informative for complex mutation patterns or novel mutations.[4][12]
Data Presentation
Table 1: Common this compound Resistance-Associated Mutations
| Mutation | Class | Impact on this compound Susceptibility |
| L100I | NNRTI | Contributes to resistance |
| K101E | NNRTI | Contributes to resistance |
| K103N | NNRTI | Minimal impact alone |
| V106A | NNRTI | Contributes to resistance |
| Y181C | NNRTI | Significant impact on susceptibility |
| G190A/E | NNRTI | Contributes to resistance |
| F227C/L | NNRTI | Contributes to resistance |
| L234I | NNRTI | Contributes to resistance |
This table is a summary of mutations reported in the literature and should not be considered exhaustive. The phenotypic impact of mutations can be influenced by the presence of other mutations.
Table 2: Troubleshooting Summary for Inconsistent Assay Results
| Issue | Potential Cause | Recommended Action |
| No PCR Amplification | Low viral load (<500 copies/mL) | Confirm viral load; concentrate virus if necessary. |
| Poor RNA quality | Review sample handling and storage; use fresh samples. | |
| PCR inhibitors | Use a robust RNA extraction method; include internal controls. | |
| Discordant Genotype/Phenotype | Minority viral variants | Consider NGS for deeper sequencing. |
| Complex mutation patterns | Use updated interpretation algorithms; perform phenotypic testing. | |
| Non-B HIV-1 subtype | Be aware of subtype-specific mutation effects. | |
| Run-to-Run Variability | Reagent inconsistency | Qualify new reagent lots; aliquot reagents. |
| Operator error | Ensure proper training and adherence to SOPs. | |
| Equipment malfunction | Regularly calibrate and maintain equipment. |
Experimental Protocols
Methodology for a Standard Genotypic Resistance Assay (Sanger Sequencing)
-
Viral RNA Extraction: Isolate viral RNA from patient plasma (minimum 500 copies/mL) using a validated commercial kit.
-
Reverse Transcription and PCR Amplification (RT-PCR): Convert the viral RNA to cDNA and amplify the protease and reverse transcriptase regions of the pol gene using specific primers. This is often a nested PCR approach to increase sensitivity and specificity.
-
PCR Product Purification: Purify the amplified DNA to remove unincorporated dNTPs, primers, and enzymes.
-
Sanger Sequencing: Sequence the purified PCR product using a commercial sequencing kit and an automated DNA sequencer.
-
Sequence Analysis: Assemble the raw sequence data and compare it to a wild-type HIV-1 reference sequence to identify mutations.
-
Resistance Interpretation: Use a validated interpretation algorithm (e.g., Stanford HIVdb) to predict the level of resistance to this compound and other antiretroviral drugs based on the identified mutations.
Methodology for a Recombinant Virus Phenotypic Assay
-
RT-PCR and Gene Cloning: Amplify the patient-derived reverse transcriptase gene from viral RNA and clone it into a viral vector that lacks its own reverse transcriptase.
-
Virus Production: Transfect the recombinant vector into a suitable cell line to produce viral particles containing the patient's reverse transcriptase.
-
Drug Susceptibility Testing: Infect a target cell line (e.g., TZM-bl cells) with the recombinant virus in the presence of serial dilutions of this compound.
-
Measure Viral Replication: After a set incubation period, measure viral replication, often through a reporter gene product like luciferase or beta-galactosidase.
-
Calculate IC50: Determine the drug concentration that inhibits viral replication by 50% (IC50).
-
Determine Fold Change: Compare the IC50 of the patient's virus to the IC50 of a drug-sensitive wild-type reference virus. The ratio is the fold change in resistance.
Visualizations
References
- 1. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 2. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 3. HIV drug resistance testing among patients failing second line antiretroviral therapy. Comparison of in-house and commercial sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Effect of sample management on quantitative HIV-1 viral load measurement at Saint Paul’s Hospital Millennium Medical College, Addis Ababa, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Drug Resistance Database [hivdb.stanford.edu]
- 8. Discordance between Genotypic and Phenotypic Drug Resistance Profiles in Human Immunodeficiency Virus Type 1 Strains Isolated from Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 10. Discordant genotypic interpretation and phenotypic role of protease mutations in HIV-1 subtypes B and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 9.4 Resistance tests and interpreting test results | HIV i-Base [i-base.info]
- 12. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 14. HIV-1 drug resistance genotyping success rates and correlates of Dried-blood spots and plasma specimen genotyping failure in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance tests | HIV i-Base [i-base.info]
- 16. HIV Resistance Assays: Part 1 of a primer on resistance testing, by Johnathan Schapiro, MD [natap.org]
Validation & Comparative
Capravirine: A Comparative Analysis of its Cross-Resistance Profile Against NNRTI-Resistant HIV-1 Mutants
For Researchers, Scientists, and Drug Development Professionals
Capravirine (CPV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated a unique resistance profile, setting it apart from other drugs in its class. This guide provides a comparative analysis of this compound's in vitro activity against a panel of NNRTI-resistant HIV-1 mutants, juxtaposed with first and second-generation NNRTIs such as Efavirenz (EFV), Nevirapine (NVP), and Etravirine (ETR). The data presented herein, summarized from various preclinical studies, highlights this compound's potential utility in treatment-experienced patients.
High Genetic Barrier to Resistance
A defining characteristic of this compound is its high genetic barrier to the development of resistance. While single amino acid substitutions in the HIV-1 reverse transcriptase (RT) can confer high-level resistance to many NNRTIs, multiple mutations are generally required to significantly reduce the susceptibility to this compound.[1] In preclinical investigations, this compound has shown potent activity against viral strains with common NNRTI resistance mutations, including K103N, Y181C, L100I, and V106A.[2]
Comparative In Vitro Susceptibility
The following table summarizes the fold change in 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound and other NNRTIs against various NNRTI-resistant HIV-1 mutants. The data is compiled from multiple in vitro studies to provide a comparative overview.
| HIV-1 RT Mutation | This compound (CPV) Fold Change | Efavirenz (EFV) Fold Change | Nevirapine (NVP) Fold Change | Etravirine (ETR) Fold Change |
| Wild Type | 1.0 | 1.0 | 1.0 | 1.0 |
| K103N | 0.3 - 1.5 | >25 | >50 | <3 |
| Y181C | 4.2 | >20 | >100 | >10 |
| L100I | <22 | >50 | >100 | <3 |
| V106A | <22 | ~2 | >20 | Data not available |
| G190A | Data not available | ~6 | >50 | <3 |
| Y188L | Data not available | >50 | >50 | >10 |
| K103N + Y181C | Potent Activity Maintained | High | High | >10 |
| V106A + Y181C | Potent Activity Maintained | High | High | Data not available |
Note: Fold change values are approximate and compiled from various sources. "Data not available" indicates that specific comparative data was not found in the reviewed literature.
The data indicates that this compound retains significant activity against the K103N mutation, which typically confers high-level resistance to Efavirenz and Nevirapine.[2] While the Y181C mutation impacts this compound's activity to a greater extent than K103N, it often remains within a susceptible range. Furthermore, this compound has demonstrated continued potency against certain double mutants that compromise the efficacy of other NNRTIs.[2]
Experimental Protocols
The quantitative data presented in this guide is primarily derived from two key experimental methodologies: phenotypic susceptibility assays using recombinant viruses and the generation of resistant mutants through site-directed mutagenesis.
Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)
This assay measures the ability of a drug to inhibit the replication of HIV-1 containing specific resistance mutations.
-
Generation of Recombinant Virus:
-
The reverse transcriptase (RT) coding region from patient-derived HIV-1 RNA or from a laboratory strain is amplified by polymerase chain reaction (PCR).
-
This amplified RT gene is then inserted into a replication-incompetent HIV-1 vector that lacks its own RT gene but contains a reporter gene, such as luciferase or green fluorescent protein (GFP).[3]
-
The resulting recombinant plasmid DNA is transfected into a suitable host cell line (e.g., HEK293T cells).
-
The host cells produce viral particles containing the patient-derived or mutated RT.
-
-
Drug Susceptibility Testing:
-
Target cells (e.g., U87.CD4.CCR5.CXCR4 cells) are seeded in 96-well plates.[4]
-
Serial dilutions of the antiretroviral drugs to be tested are added to the wells.
-
The recombinant virus stock is then added to each well.
-
After a single round of infection (typically 24-48 hours), the level of reporter gene expression is measured (e.g., luciferase activity or percentage of GFP-positive cells).[3][4]
-
-
Data Analysis:
-
The drug concentration that inhibits viral replication by 50% (IC50 or EC50) is calculated for both the mutant virus and a wild-type reference virus.
-
The fold change in resistance is determined by dividing the IC50/EC50 of the mutant virus by the IC50/EC50 of the wild-type virus.
-
Site-Directed Mutagenesis for Generating NNRTI-Resistant Clones
This technique is used to introduce specific mutations into the HIV-1 reverse transcriptase gene to study their effect on drug susceptibility.
-
Primer Design:
-
Primers are designed to be complementary to the target DNA sequence, with a mismatch at the desired mutation site.
-
The primers should be approximately 25-45 nucleotides in length with a melting temperature (Tm) ≥ 78°C.
-
-
Mutagenesis PCR:
-
A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the wild-type RT gene using the mutagenic primers.
-
This results in the synthesis of a new plasmid containing the desired mutation.
-
-
Template Removal:
-
The PCR product is treated with a restriction enzyme, such as DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
-
Transformation and Verification:
-
The mutated plasmid is then transformed into competent E. coli cells for propagation.
-
The plasmid DNA is isolated from the resulting bacterial colonies and the presence of the desired mutation is confirmed by DNA sequencing.
-
Visualizing NNRTI Resistance and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the development of NNRTI resistance and a typical experimental workflow for its assessment.
Figure 1. Development of NNRTI resistance and this compound's high barrier.
Figure 2. Workflow for assessing NNRTI cross-resistance.
Conclusion
This compound exhibits a favorable in vitro cross-resistance profile against common NNRTI-resistant HIV-1 mutants. Its high genetic barrier to resistance, particularly its retained activity against strains harboring the K103N mutation, suggests it could be a valuable component in salvage therapy regimens for patients who have failed treatment with first-generation NNRTIs. Further clinical investigation is warranted to fully elucidate its role in the management of NNRTI-experienced individuals.
References
- 1. This compound, a nonnucleoside reverse-transcriptase inhibitor in patients infected with HIV-1: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recombinant virus assay: a rapid, phenotypic assay for assessment of drug susceptibility of human immunodeficiency virus type 1 isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Recombinant Virus Assay for Measuring Susceptibility of Human Immunodeficiency Virus Type 1 Group M Subtypes To Clinically Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Capravirine and Efavirenz Against Resistant HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), Capravirine and Efavirenz, focusing on their efficacy against resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). While Efavirenz has been a cornerstone of antiretroviral therapy, the emergence of drug resistance necessitates the exploration of other inhibitors like this compound, which, despite its discontinued development, offers valuable insights into overcoming resistance.
Executive Summary
This compound, a second-generation NNRTI, demonstrated a unique and favorable resistance profile in preclinical studies, showing activity against HIV-1 strains harboring mutations that confer resistance to first-generation NNRTIs like Efavirenz. Notably, high-level resistance to this compound required the accumulation of multiple mutations in the reverse transcriptase enzyme, a higher genetic barrier compared to Efavirenz. However, the clinical development of this compound was halted, and it did not receive regulatory approval. Efavirenz remains a widely used antiretroviral drug, but its effectiveness can be compromised by the selection of single mutations that lead to high-level resistance. This analysis presents in vitro susceptibility data, resistance profiles, and the mechanistic differences between these two NNRTIs.
Mechanism of Action
Both this compound and Efavirenz are NNRTIs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for converting the viral RNA genome into DNA. This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site. The binding of the NNRTI induces a conformational change in the RT, inhibiting its function and thereby blocking viral replication.
In Vitro Susceptibility and Resistance Profile
The key difference between this compound and Efavirenz lies in their activity against NNRTI-resistant HIV-1 strains. This compound was specifically designed to be effective against mutants that are resistant to earlier NNRTIs.
Quantitative Susceptibility Data
The following table summarizes the in vitro activity of this compound and Efavirenz against wild-type and various NNRTI-resistant HIV-1 strains. The data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%.
| HIV-1 Strain/Mutation | This compound (EC50/IC50 in nM) | Efavirenz (IC50 in nM) | Fold Change in Resistance (this compound) | Fold Change in Resistance (Efavirenz) |
| Wild-Type | 0.7 - 10.3[1] | ~1[2] | 1 | 1 |
| K103N | 0.3[3] | >100[2] | <1 | >100 |
| Y181C | 4.2[3] | >100[2] | ~4-6 | >100 |
| L100I | Maintained activity[3] | - | - | - |
| V106A | Maintained activity[3] | - | - | - |
| G190S/E | - | >100[2] | - | >100 |
| Y188L | - | >100[2] | - | >100 |
Note: Fold change is calculated relative to the wild-type strain. A higher fold change indicates greater resistance. Data for Efavirenz against L100I and V106A as single mutations conferring high-level resistance is less common as K103N and Y181C are the primary resistance pathways.
Resistance Development
This compound:
-
Required multiple mutations in the reverse transcriptase for high-level resistance to develop[4].
-
Maintained activity against single mutations like K103N, which confers high-level cross-resistance to other NNRTIs[3].
-
In vitro selection studies showed that resistance to this compound involved complex mutation patterns, often including combinations of mutations such as L100I, Y181C, and G190E, along with others[1].
Efavirenz:
-
A single amino acid substitution, most commonly K103N, can lead to high-level resistance[2].
-
Other common resistance mutations include Y188L and G190S/E[2].
-
The low genetic barrier to resistance is a significant clinical limitation of first-generation NNRTIs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the evaluation of NNRTI efficacy.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Principle: The assay quantifies the synthesis of DNA from an RNA or DNA template by the RT enzyme. The incorporation of labeled nucleotides into the newly synthesized DNA strand is measured, and a decrease in incorporation in the presence of the inhibitor indicates its potency.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Labeled deoxynucleoside triphosphates (dNTPs), e.g., [³H]-dTTP
-
Test compounds (this compound, Efavirenz)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the reaction buffer, template-primer, labeled dNTPs, and the test compound at various concentrations.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized, labeled DNA.
-
Wash the filter plate to remove unincorporated labeled dNTPs.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Phenotypic Susceptibility Assay (Cell-Based)
This assay measures the ability of a drug to inhibit HIV-1 replication in a cell culture system.
Principle: Susceptible cells are infected with HIV-1 in the presence of varying concentrations of the antiretroviral drug. The extent of viral replication is measured, typically by quantifying the production of a viral protein (like p24 antigen) or the activity of a reporter gene (like luciferase) engineered into the virus.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs)
-
Laboratory-adapted or clinical isolates of HIV-1 (wild-type and resistant strains)
-
Test compounds (this compound, Efavirenz)
-
Cell culture medium and supplements
-
p24 antigen ELISA kit or luciferase assay system
Procedure:
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plate for a period that allows for several rounds of viral replication (e.g., 3-7 days).
-
After incubation, collect the cell supernatant or lyse the cells.
-
Quantify viral replication by measuring p24 antigen in the supernatant using ELISA or luciferase activity in the cell lysate.
-
Calculate the percentage of inhibition of viral replication for each drug concentration compared to a no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Clinical Trial Overview and Conclusion
This compound: Phase I and II clinical trials were conducted for this compound. A Phase I study demonstrated its potent antiviral activity in both antiretroviral-naive and experienced patients[4]. However, in 2005, Pfizer discontinued the development of this compound. Phase IIb studies failed to show a statistically significant advantage of adding this compound to a standard triple-drug regimen in treatment-experienced patients.
Efavirenz: Efavirenz has been extensively studied in numerous clinical trials and has been a recommended component of first-line antiretroviral therapy for many years[5]. Its efficacy in suppressing viral load and restoring immune function is well-established. However, its use can be limited by central nervous system side effects and the development of resistance.
References
- 1. In vitro selection of mutations in human immunodeficiency virus type 1 reverse transcriptase that confer resistance to this compound, a novel nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotypic Correlates of Phenotypic Resistance to Efavirenz in Virus Isolates from Patients Failing Nonnucleoside Reverse Transcriptase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, a nonnucleoside reverse-transcriptase inhibitor in patients infected with HIV-1: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unraveling Capravirine's Mechanism: A Comparative Guide to NNRTI Action and Resistance
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Capravirine and other non-nucleoside reverse transcriptase inhibitors (NNRTIs). Through a detailed examination of experimental data, we confirm this compound's mechanism of action and explore the genetic basis of resistance, offering valuable insights for the development of next-generation antiretroviral therapies.
This compound, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated significant antiviral activity against both wild-type and drug-resistant strains of HIV-1.[1][2] Like other drugs in its class, this compound functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of the viral RNA genome into DNA.[3] This allosteric binding induces a conformational change in the enzyme, ultimately inhibiting its catalytic function and halting viral replication.[2] However, the emergence of drug-resistant mutations within the NNRTI binding pocket remains a significant challenge in the clinical management of HIV-1. This guide delves into the mechanism of this compound and compares its efficacy against various resistant strains with that of other prominent NNRTIs, including Efavirenz, Nevirapine, and Etravirine.
Comparative Efficacy Against Wild-Type and Mutant HIV-1
The antiviral potency of NNRTIs is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit viral replication or enzyme activity by 50%, respectively. In preclinical studies, this compound has shown potent activity against wild-type HIV-1, with EC50 values in the nanomolar or even subnanomolar range.[1] A key advantage of this compound lies in its activity against strains harboring mutations that confer resistance to other NNRTIs. For instance, it maintains potent activity against the K103N mutation, which is a common resistance mutation for first-generation NNRTIs.[1][2]
| Drug | Wild-Type (EC50/IC50, nM) | K103N Mutant (Fold Change in EC50/IC50) | Y181C Mutant (Fold Change in EC50/IC50) | L100I Mutant (Fold Change in EC50/IC50) |
| This compound | ~1.1 | Maintains Potency (~0.3 nM for K103N) | Partial Resistance (~4.2 nM for Y181C) | Maintains Potency |
| Efavirenz | ~0.51 | High-Level Resistance | High-Level Resistance | High-Level Resistance |
| Nevirapine | ~10-100 | High-Level Resistance | High-Level Resistance | High-Level Resistance |
| Etravirine | ~1 | Active | Active against some Y181 mutations | Active |
Note: The values presented are approximate and have been compiled from various sources. Fold change indicates the increase in EC50/IC50 for the mutant strain compared to the wild-type strain.
Confirming Mechanism of Action Through Mutagenesis
Site-directed mutagenesis is a powerful tool to confirm the mechanism of action of drugs like this compound. By introducing specific amino acid substitutions in the HIV-1 reverse transcriptase, researchers can assess the impact of these mutations on drug binding and antiviral activity. The observation that mutations in the NNRTI binding pocket lead to this compound resistance provides strong evidence that this pocket is indeed the drug's target.
Experimental Workflow: Site-Directed Mutagenesis and Resistance Profiling
Caption: Workflow for confirming this compound's mechanism of action via mutagenesis.
Signaling Pathway: NNRTI Inhibition of HIV-1 Reverse Transcription
Caption: Mechanism of HIV-1 RT inhibition by this compound.
Experimental Protocols
Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase (p66/p51 subunits)
This protocol outlines the generation of specific mutations in the HIV-1 RT gene cloned into an expression vector.
1. Primer Design:
-
Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center.
-
Ensure primers have a GC content of at least 40% and terminate in one or more G or C bases.
-
The melting temperature (Tm) should be ≥78°C.
2. PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5 µL of 10x reaction buffer
-
1 µL of template DNA (plasmid containing WT RT gene, ~50 ng)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of dNTP mix (10 mM)
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
ddH2O to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 2 minutes
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
4. Transformation:
-
Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.
-
Plate on selective agar plates and incubate overnight at 37°C.
5. Verification:
-
Isolate plasmid DNA from individual colonies.
-
Confirm the desired mutation by DNA sequencing.
Colorimetric Reverse Transcriptase Activity Assay
This assay measures the enzymatic activity of purified wild-type and mutant HIV-1 RT and the inhibitory effect of NNRTIs.
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Template/primer (e.g., poly(A)•oligo(dT)15)
-
dATP, dCTP, dGTP, and a digoxigenin- and biotin-labeled dUTP mix in reaction buffer (Tris-HCl, KCl, MgCl2, DTT).
-
2. RT Reaction:
-
Add purified RT enzyme (wild-type or mutant) and varying concentrations of the NNRTI (or control) to the reaction mixture.
-
Incubate at 37°C for 1 hour.
3. Detection:
-
Transfer the reaction product to a streptavidin-coated microplate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add an anti-digoxigenin-peroxidase (POD) conjugate and incubate for 1 hour at 37°C.
-
Wash the plate again.
-
Add ABTS substrate solution and incubate at room temperature for 10-30 minutes.
-
Measure the absorbance at 405 nm. The absorbance is directly proportional to the RT activity.
4. Data Analysis:
-
Calculate the percent inhibition for each NNRTI concentration.
-
Determine the IC50 value by plotting percent inhibition against drug concentration.
TZM-bl Cell-Based Antiviral Assay
This assay determines the antiviral efficacy of NNRTIs in a cell-based model.[4][5]
1. Cell Preparation:
-
Seed TZM-bl cells (a HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene) in 96-well plates.[4]
2. Drug and Virus Preparation:
-
Prepare serial dilutions of the NNRTIs.
-
Prepare a stock of HIV-1 (wild-type or mutant) with a known infectivity titer.
3. Infection:
-
Add the diluted NNRTIs to the cells.
-
Add the HIV-1 virus stock to the wells.
-
Include control wells with virus only (no drug) and cells only (no virus).
4. Incubation:
-
Incubate the plates for 48 hours at 37°C in a CO2 incubator.
5. Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer. The light output is proportional to the level of viral replication.
6. Data Analysis:
-
Calculate the percent inhibition of viral replication for each drug concentration relative to the virus-only control.
-
Determine the EC50 value by plotting percent inhibition against drug concentration.
Conclusion
The unique resistance profile of this compound, particularly its retained activity against the K103N mutant, underscores its potential as a valuable component of antiretroviral therapy.[1][2] The use of site-directed mutagenesis has been instrumental in confirming its mechanism of action by directly linking mutations in the NNRTI binding pocket to drug resistance. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and resistance profiles of this compound and other NNRTIs. A deeper understanding of the structure-activity relationships and the molecular basis of resistance will be crucial for the design of more durable and effective antiretroviral agents to combat the evolving challenge of HIV-1.
References
Capravirine's Antiviral Profile in Primary Human Immune Cells: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the in-vitro activity of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Capravirine, benchmarked against other key NNRTIs. This guide provides a comprehensive overview of its efficacy in primary human immune cells, detailed experimental methodologies, and a visual representation of its mechanism of action.
This compound (formerly known as AG1549 and S-1153) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the treatment of HIV-1 infection. Preclinical studies highlighted its potent antiviral activity against wild-type HIV and, notably, against strains harboring mutations that confer resistance to other commercially available NNRTIs, such as the K103N mutation.[1] Despite this promising profile, its clinical development was discontinued by Pfizer in 2005 after Phase IIb studies failed to demonstrate a statistically significant advantage when added to a standard triple-drug HIV therapy regimen.[1]
This guide provides a comparative analysis of this compound's in-vitro activity in primary human immune cells, a critical step in the preclinical validation of any antiretroviral agent. The data is presented alongside that of other established NNRTIs to offer a clear perspective on its relative potency and therapeutic window.
Comparative Antiviral Activity in Primary Human Immune Cells
The following table summarizes the in-vitro antiviral activity and cytotoxicity of this compound and other key NNRTIs in primary human peripheral blood mononuclear cells (PBMCs), a key target of HIV-1 infection. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| Antiviral Agent | Cell Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | PBMCs | 0.7 - 2.2[2] | >100 | >45,455 - 142,857 |
| Efavirenz | PBMCs | 0.5[3] | >100[3] | >200,000 |
| Nevirapine | PBMCs | ~40[4] | Not specified | Not specified |
| Etravirine | PBMCs | 1.08 - 1.35[1] | 11[1] | 8,148 - 10,185 |
| Rilpivirine | PBMCs | Not specified | Not specified | Not specified |
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
This compound, like other NNRTIs, inhibits the replication of HIV-1 by binding to a non-catalytic site on the reverse transcriptase enzyme. This allosteric binding induces a conformational change in the enzyme, disrupting its ability to convert the viral RNA genome into DNA, a critical step in the HIV-1 life cycle.
Figure 1. Mechanism of action of this compound within the HIV-1 replication cycle.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's activity in primary human immune cells.
Protocol 1: HIV-1 p24 Antigen Assay for Antiviral Activity in PBMCs
This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication, in the presence of an antiviral compound.
1. Isolation and Culture of PBMCs:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days to promote T-cell activation and susceptibility to HIV-1 infection.
-
After stimulation, wash the cells and resuspend in fresh medium containing interleukin-2 (IL-2) to maintain T-cell viability and proliferation.
2. Antiviral Assay:
-
Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Prepare serial dilutions of this compound and comparator drugs in culture medium.
-
Add the diluted compounds to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
3. p24 Antigen Quantification:
-
After the incubation period, collect the culture supernatants.
-
Quantify the amount of p24 antigen in the supernatants using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions.
-
The percentage of viral inhibition is calculated relative to the p24 levels in the virus control wells.
-
The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for the HIV-1 p24 antigen antiviral assay in PBMCs.
Protocol 2: MTT Assay for Cytotoxicity in PBMCs
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
1. Cell Preparation:
-
Isolate and culture PBMCs as described in Protocol 1.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well.
2. Compound Incubation:
-
Prepare serial dilutions of this compound and comparator drugs in culture medium.
-
Add the diluted compounds to the respective wells. Include a "cell control" (no drug).
-
Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 7 days).
3. MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
The percentage of cytotoxicity is calculated relative to the absorbance of the cell control wells.
-
The CC50 value is determined by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrated potent in-vitro activity against HIV-1 in primary human immune cells, with an efficacy in the low nanomolar range.[2] Its preclinical profile, particularly its activity against certain NNRTI-resistant strains, was a compelling rationale for its development. However, the ultimate discontinuation of its clinical trials underscores the complexity of translating in-vitro potency into clinical benefit, especially in a therapeutic landscape with effective combination regimens. This comparative guide provides valuable context for researchers in the field of antiretroviral drug discovery, highlighting the performance benchmarks that new candidates must meet or exceed. The provided experimental protocols offer a standardized framework for the in-vitro evaluation of novel anti-HIV-1 agents in a physiologically relevant cellular model.
References
Decoding Resistance: A Comparative Analysis of Capravirine and Other NNRTI Pathways
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the ongoing battle against HIV-1. This guide provides an objective comparison of the resistance pathways of Capravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) whose development was discontinued, with other key NNRTIs. By examining the genetic determinants of resistance and the experimental methodologies used to characterize them, we aim to provide valuable insights for the development of next-generation antiretrovirals.
NNRTI Resistance: A Tale of Shifting Pockets
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy, acting by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme. They bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that disrupts its function. However, the virus can evade these inhibitors through mutations within this binding pocket, reducing drug affinity and leading to resistance. The genetic barrier to resistance—the number of mutations required to confer significant resistance—varies among different NNRTIs, influencing their clinical durability.
Comparative Resistance Profiles of NNRTIs
The development of resistance to NNRTIs is a complex process, with different drugs selecting for distinct patterns of mutations in the reverse transcriptase gene. While first-generation NNRTIs like Nevirapine and Efavirenz are often rendered ineffective by a single mutation, later-generation drugs such as Etravirine, Rilpivirine, and Doravirine were designed to have a higher genetic barrier to resistance. This compound, during its development, showed a unique and complex resistance profile, often requiring multiple mutations for high-level resistance to emerge.[1][2][3]
Below is a summary of key resistance-associated mutations (RAMs) and their impact on the susceptibility of various NNRTIs. The data is presented as fold-change in the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication. A higher fold-change indicates greater resistance.
| NNRTI | Key Resistance-Associated Mutations (RAMs) | Typical Fold-Change in IC50 for Resistant Strains | Key Features of Resistance Pathway |
| This compound | Complex patterns involving multiple mutations such as L100I, Y181C, G190E, L234I, often in combination with others like K101R/E, K103T, V106A/I, V108I, E138K, V179D/I/G, Y188D, F227C, M230I/L, and P236H/T.[1] | High-level resistance requires the accumulation of multiple mutations. Single mutations generally confer only partial resistance.[2][3] | Exhibits a unique resistance profile with a higher genetic barrier compared to first-generation NNRTIs.[2][3] Some this compound-resistant mutations can reverse resistance to Zidovudine (AZT).[1] |
| Nevirapine | K103N, Y181C, G190A, Y188L, V106A, M230L.[2] | A single mutation can lead to high-level resistance (>100-fold).[2] | Low genetic barrier to resistance. High degree of cross-resistance with Efavirenz.[4] |
| Efavirenz | K103N, L100I, V106M, Y188L, G190A/S, P225H.[5] | A single mutation like K103N can cause high-level resistance. | Low genetic barrier. Significant cross-resistance with Nevirapine.[4] |
| Etravirine | Requires multiple mutations for significant resistance. Key mutations include Y181C/I/V, L100I, K101P, E138A/G/K, G190A/S, M230L.[6] | The accumulation of mutations leads to a gradual decrease in susceptibility. | Higher genetic barrier than first-generation NNRTIs. Retains activity against viruses with single NNRTI mutations like K103N.[7] |
| Rilpivirine | E138K, K101E/P, Y181C/I/V, M230I/L, H221Y, F227C.[1] | The E138K mutation is a common pathway to resistance. | Higher genetic barrier than first-generation NNRTIs. Active against virus with the K103N mutation. |
| Doravirine | V106A/M, V108I, Y188L, G190S, F227C/L/V, M230I/L, L234I, P236L. Also combinations like K103N+Y181C. | Designed to be active against common NNRTI mutations like K103N, Y181C, and G190A. | Possesses a distinct resistance profile with limited cross-resistance to some other NNRTIs.[8][9] |
Experimental Protocols for Characterizing NNRTI Resistance
The characterization of NNRTI resistance pathways relies on a combination of genotypic and phenotypic assays. These experiments are crucial for understanding the impact of specific mutations on drug susceptibility and for guiding the development of new inhibitors.
Genotypic Analysis
Genotypic testing involves sequencing the HIV-1 reverse transcriptase gene to identify mutations known to be associated with drug resistance.
Workflow for Genotypic Resistance Testing:
Caption: Workflow for Genotypic HIV-1 Drug Resistance Testing.
Methodology:
-
Viral RNA Extraction: HIV-1 RNA is isolated from a patient's plasma sample.
-
Reverse Transcription and PCR (RT-PCR): The viral RNA is reverse transcribed to complementary DNA (cDNA), and the reverse transcriptase gene is then amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence of the reverse transcriptase gene.
-
Sequence Analysis: The patient's viral sequence is compared to a wild-type reference sequence to identify any mutations.
-
Interpretation: The identified mutations are cross-referenced with databases of known drug resistance mutations to predict the susceptibility of the virus to different NNRTIs.
Phenotypic Analysis
Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.
Workflow for Phenotypic Susceptibility Assay:
Caption: General Workflow for a Phenotypic HIV-1 Drug Susceptibility Assay.
Methodology:
-
Virus Preparation: A recombinant virus is created containing the reverse transcriptase gene from the patient's virus. This is often done by inserting the patient's RT sequence into a standard laboratory strain of HIV-1 that has had its own RT gene removed.
-
Cell Culture and Infection: Susceptible host cells are cultured and infected with the recombinant virus.
-
Drug Exposure: The infected cells are then exposed to a range of concentrations of the NNRTI being tested.
-
Measurement of Viral Replication: After a set period, the amount of viral replication is measured. A common method involves using a reporter gene, such as luciferase, that is incorporated into the virus. The amount of light produced by the luciferase enzyme is proportional to the amount of viral replication.
-
IC50 Calculation: The drug concentration that inhibits viral replication by 50% (IC50) is determined.
-
Fold-Change Calculation: The IC50 of the patient's virus is compared to the IC50 of a wild-type, drug-sensitive reference virus. The ratio of these two values is the fold-change, which indicates the level of resistance.[7][8]
Site-Directed Mutagenesis
To definitively determine the effect of a specific mutation on drug susceptibility, site-directed mutagenesis is employed. This technique allows researchers to introduce specific mutations into the reverse transcriptase gene of a wild-type virus. The resulting mutant virus can then be tested in a phenotypic assay to measure the impact of that single mutation on drug resistance.
NNRTI Resistance Signaling Pathway
The development of NNRTI resistance is a classic example of evolutionary pressure at the molecular level. The following diagram illustrates the conceptual pathway leading to NNRTI resistance.
Caption: Conceptual Pathway of NNRTI Action and the Development of Resistance.
Conclusion
The landscape of NNRTI resistance is continually evolving. While the development of this compound was halted, the study of its unique resistance profile, requiring multiple mutations for significant loss of susceptibility, provided valuable lessons for the design of subsequent NNRTIs. Understanding the specific mutational pathways that confer resistance to different NNRTIs is essential for optimizing current treatment regimens, interpreting resistance test results, and, most importantly, for the rational design of new inhibitors that can overcome existing resistance mechanisms. The experimental protocols outlined here form the bedrock of this ongoing research, enabling the scientific community to stay one step ahead of a constantly adapting virus.
References
- 1. In vitro selection of mutations in human immunodeficiency virus type 1 reverse transcriptase that confer resistance to this compound, a novel nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a nonnucleoside reverse-transcriptase inhibitor in patients infected with HIV-1: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of this compound to a three-drug regimen not beneficial in patients with NNRTI resistance | aidsmap [aidsmap.com]
- 6. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 7. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 8. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 9. mdpi.com [mdpi.com]
Evaluating Capravirine Analogues: A Comparative Guide to Efficacy Against Wild-Type HIV-1
For Researchers, Scientists, and Drug Development Professionals
Capravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), once showed promise in the fight against HIV-1. Although its clinical development was discontinued due to a lack of significant advantages over existing therapies, its unique structural scaffold continues to inspire the development of novel analogues with potentially improved efficacy and resistance profiles.[1][2] This guide provides a comparative evaluation of this compound and its analogues against wild-type HIV-1, presenting key experimental data, detailed methodologies, and visual representations of experimental workflows to aid in ongoing research and drug discovery efforts.
Comparative Antiviral Efficacy
The following table summarizes the in vitro antiviral activity of this compound and its key analogue, Lersivirine, against wild-type HIV-1. Efficacy is presented as the concentration of the compound required to inhibit viral replication by 50% (EC₅₀) or the activity of the reverse transcriptase enzyme by 50% (IC₅₀).
| Compound | HIV-1 Strain | Cell Line | Assay Type | EC₅₀ (nM) | IC₅₀ (nM) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| This compound | Various lab strains & clinical isolates | MT-4, MT-2, M8166, PBMCs | MTT Assay | 0.7 - 10.3 | - | >10,000 | >971 | [3] |
| Lersivirine | NL4-3 | HeLaP4 | Cell-based | - | 118 | >200,000 (HeLaP4) | >7,000 | [1] |
| Efavirenz (Control) | NL4-3 | HeLaP4 | Cell-based | - | 7.2 | - | - | [1] |
Note: Direct comparison of EC₅₀ and IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, viral strains, and assay methodologies. The Selectivity Index (SI = CC₅₀/EC₅₀) is a critical parameter for evaluating the therapeutic potential of a compound, with higher values indicating a greater window between antiviral activity and cellular toxicity.
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for the key assays used to evaluate the efficacy of this compound and its analogues.
Cell-Based Anti-HIV-1 Assay (MT-4 Cells)
This assay determines the ability of a compound to protect MT-4 cells from HIV-1-induced cell death (cytopathic effect).
-
Cell Preparation: MT-4 cells, a human T-cell line highly susceptible to HIV-1, are cultured and maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Compound Preparation: Test compounds are serially diluted in culture medium to achieve a range of concentrations.
-
Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted compounds are added to the cell cultures.
-
Incubation: The treated and infected cells are incubated at 37°C in a 5% CO₂ incubator for 4-5 days.
-
Viability Assessment: Cell viability is determined using the MTT assay. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The EC₅₀ value is calculated as the compound concentration that protects 50% of the cells from the cytopathic effect of the virus. The CC₅₀ (50% cytotoxic concentration) is determined in parallel by treating uninfected cells with the same serial dilutions of the compound.
Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.
-
Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is used. The reaction mixture contains a template-primer (e.g., poly(rA)-oligo(dT)), deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]TTP), and the appropriate buffer.
-
Compound Incubation: The test compound at various concentrations is pre-incubated with the HIV-1 RT enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the dNTP mixture.
-
Incubation: The reaction is allowed to proceed for a specific time at 37°C.
-
Reaction Termination and Measurement: The reaction is stopped, and the amount of incorporated labeled dNTP into the newly synthesized DNA is quantified. This can be done using methods like scintillation counting.
-
Data Analysis: The IC₅₀ value is determined as the compound concentration that reduces the RT activity by 50% compared to the untreated control.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Capravirine
Disclaimer: A specific Safety Data Sheet (SDS) for Capravirine, an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), is not publicly available. The following guidance is based on the safety profiles of similar antiviral compounds and general best practices for handling potent pharmaceutical agents in a laboratory setting, in accordance with guidelines from bodies such as the National Institute for Occupational Safety and Health (NIOSH).
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is an investigational drug, and as such, its full toxicological profile is not completely characterized. As a potent pharmaceutical compound, it should be handled with care to minimize exposure.
Known and Potential Hazards:
-
Toxicity: As a bioactive molecule, this compound is designed to have pharmacological effects and should be considered toxic.
-
Class-Related Side Effects: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) as a class have been associated with side effects such as rash, headache, nausea, and in some cases, more severe reactions like Stevens-Johnson syndrome.
-
Animal Toxicology Findings: A 12-month animal toxicology study of this compound revealed vasculitis (inflammation of blood vessels) at very high doses. While not observed in human trials, this indicates a potential for vascular toxicity with high-level exposure.
-
Sensitization: Repeated exposure to potent pharmaceutical compounds can lead to allergic sensitization.
| Hazard Category | Potential Effects | Source of Information |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | General for potent compounds |
| Chronic Toxicity | Potential for organ toxicity with repeated exposure. Vasculitis observed in animal studies at high doses. | Animal toxicology studies |
| Sensitization | May cause skin or respiratory sensitization. | General for potent compounds |
| Irritation | May cause skin, eye, and respiratory tract irritation. | General for potent compounds |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound powder or solutions.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects from splashes and contamination of personal clothing. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended when handling the powder outside of a containment enclosure. | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers. | Prevents tracking of contaminants outside the work area. |
Safe Handling Procedures
Adherence to the following procedures is critical to minimize exposure and ensure a safe working environment.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation:
-
Ensure all necessary PPE is donned correctly.
-
Prepare the work area by covering the surface with disposable absorbent pads.
-
All handling of this compound powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure.
-
-
Weighing:
-
Use a dedicated set of utensils (spatula, weigh paper).
-
Carefully transfer the desired amount of this compound powder onto the weigh paper.
-
Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see Spill and Decontamination Procedures).
-
-
Dissolving:
-
Place the weigh paper with the compound into the vessel that will be used for dissolution.
-
Add the solvent slowly to avoid splashing.
-
If necessary, cap the vessel and mix using a vortex or sonicator until the compound is fully dissolved.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Dispose of all waste as outlined in the Waste Disposal Plan.
-
Remove PPE in the designated doffing area, avoiding self-contamination.
-
Spill and Decontamination Procedures
In the event of a spill, follow these procedures immediately.
Spill Response Decision Tree:
Caption: Decision tree for responding to a this compound spill.
Decontamination Protocol for a Small Spill:
-
Alert personnel in the immediate area.
-
Don appropriate PPE if not already wearing it.
-
Contain the spill. For a powder spill, gently cover it with damp absorbent pads to avoid creating dust. For a liquid spill, cover with absorbent pads.
-
Apply a deactivating solution. A 10% bleach solution followed by a rinse with 1% sodium thiosulfate is a common practice for deactivating many pharmaceutical compounds. Allow for a contact time of at least 15 minutes.
-
Clean the area from the outside of the spill inward.
-
Dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly after doffing PPE.
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (gloves, gowns, weigh paper, etc.) | Place in a designated, sealed, and labeled hazardous waste container. |
| Liquid Waste (unused solutions, rinsates) | Collect in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps (needles, contaminated glassware) | Place in a puncture-resistant sharps container labeled as hazardous waste. |
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
